3-Azepan-1-yl-1-methyl-propylamine
Description
BenchChem offers high-quality 3-Azepan-1-yl-1-methyl-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azepan-1-yl-1-methyl-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(azepan-1-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(11)6-9-12-7-4-2-3-5-8-12/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGWYQDNQLHADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-Azepan-1-yl-1-methyl-propylamine
Introduction and Structural Elucidation
3-Azepan-1-yl-1-methyl-propylamine is a saturated heterocyclic compound featuring an azepane ring linked to a substituted propylamine chain. The systematic IUPAC name for this structure is 4-(azepan-1-yl)butan-2-amine . It is a structural isomer of the more commonly documented N-substituted propylamine, 3-(Azepan-1-yl)-N-methylpropan-1-amine[1][2]. The key distinction lies in the position of the methyl group; in the target compound, it resides on the propyl chain, creating a chiral center, whereas in its isomer, the methyl group is attached to the terminal nitrogen atom.
The azepane moiety is a seven-membered saturated nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its presence in a number of biologically active compounds and approved drugs.[3][4] The conformational flexibility of the azepane ring can be a crucial factor in its biological activity, and the introduction of various substituents allows for the exploration of this conformational space in drug design.[3]
Chemical Structure and Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(azepan-1-yl)butan-2-amine |
| Common Name | 3-Azepan-1-yl-1-methyl-propylamine |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| Canonical SMILES | CC(N)CCN1CCCCCC1 |
| Chiral Center | Carbon-2 of the butane chain |
Physicochemical Properties (Predicted)
Due to the absence of published experimental data for 3-Azepan-1-yl-1-methyl-propylamine, the following table presents key physicochemical properties predicted using computational models. These values provide a useful estimation for experimental design and analysis. For comparison, experimental data for the related compound 3-(Azepan-1-yl)propylamine are included where available.
| Property | Predicted Value for 3-Azepan-1-yl-1-methyl-propylamine | Experimental/Predicted Value for 3-(Azepan-1-yl)propylamine |
| pKa | ~10.5 (strongest basic) | 10.44 ± 0.10 (Predicted)[5] |
| logP | ~1.8 | Not Available |
| Boiling Point | ~220-230 °C | 70-72 °C at 0.5 mm Hg[5] |
| Density | ~0.9 g/cm³ | 0.9229 g/cm³ (at 42 °C)[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and chloroform. | Chloroform (Slightly), Methanol (Slightly)[5] |
Synthesis Methodology: A Plausible Approach via Reductive Amination
A robust and widely utilized method for the synthesis of amines is reductive amination.[6][7][8] This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[6][7] A plausible synthetic route for 3-Azepan-1-yl-1-methyl-propylamine is outlined below, starting from 1-(azepan-1-yl)propan-2-one.
Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot or two-step reductive amination of 1-(azepan-1-yl)propan-2-one with ammonia.
Caption: Proposed synthesis of 3-Azepan-1-yl-1-methyl-propylamine via reductive amination.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 3-Azepan-1-yl-1-methyl-propylamine from 1-(azepan-1-yl)propan-2-one.
Materials:
-
1-(azepan-1-yl)propan-2-one
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)[9]
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(azepan-1-yl)propan-2-one (1 equivalent) in anhydrous methanol.
-
Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). To facilitate imine formation, a catalytic amount of glacial acetic acid can be added to maintain a slightly acidic pH. The reaction is typically stirred at room temperature for 1-2 hours.
-
Reduction:
-
Using Sodium Cyanoborohydride: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Using Catalytic Hydrogenation: Alternatively, the methanolic solution of the imine can be transferred to a hydrogenation vessel containing a catalyst such as Raney Nickel or Pd/C. The vessel is then pressurized with hydrogen gas (typically 50 psi) and shaken or stirred at room temperature until hydrogen uptake ceases.[9]
-
-
Work-up:
-
After reduction with NaBH₃CN, quench the reaction by the slow addition of water.
-
Acidify the mixture with aqueous HCl to a pH of ~2.
-
Wash the aqueous layer with dichloromethane (DCM) to remove any unreacted ketone.
-
Basify the aqueous layer with a cold NaOH solution to a pH of >12.
-
Extract the product into DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, the crude amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The salt can then be collected by filtration and washed with cold solvent.
Potential Applications and Pharmacological Relevance
While specific biological activities of 3-Azepan-1-yl-1-methyl-propylamine have not been reported, the structural motifs present suggest potential areas of investigation for researchers in drug discovery.
-
CNS Activity: The azepane ring is a scaffold found in compounds with activity on the central nervous system (CNS). For example, some azepane derivatives have been investigated for their potential as kinase inhibitors.[3]
-
Antimicrobial Properties: Substituted amines, including those with heterocyclic moieties, are known to exhibit antimicrobial and antifungal activities.[10]
-
Building Block for Complex Molecules: As a bifunctional molecule (primary and tertiary amine), it can serve as a valuable building block in the synthesis of more complex molecules, including potential drug candidates and ligands for catalysis. The presence of a chiral center also opens up possibilities for the development of stereoselective compounds.
Safety and Handling
No specific toxicity data is available for 3-Azepan-1-yl-1-methyl-propylamine. However, based on the data for the related compound 3-(Azepan-1-yl)propylamine, it should be handled with care. The related compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
3-Azepan-1-yl-1-methyl-propylamine, or 4-(azepan-1-yl)butan-2-amine, represents an interesting yet underexplored chemical entity. This guide has provided a framework for its basic properties based on computational predictions and data from closely related structural isomers. The proposed synthesis via reductive amination offers a viable and well-established method for its preparation in a laboratory setting. Given the pharmacological significance of the azepane scaffold, this compound and its derivatives may warrant further investigation as potential leads in drug discovery programs.
References
- Google Patents.
-
PubChem. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O. [Link]
-
PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
CAS. CAS Common Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Wiley Online Library. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
PubChem. 3-(Azepan-1-yl)propan-1-amine. [Link]
-
PubChem. CC12C(CC(CC1)C2(C)C)=CC(O)N. [Link]
-
The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]
-
PubMed. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Nature. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
PubChem. (S)-3-Aminobutanenitrile. [Link]
-
PubChem. 2-Aminobutanenitrile. [Link]
-
PubChem. Butyronitrile, 3-amino-. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-(Azepan-1-yl)propan-1-amine | C9H20N2 | CID 2764395 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Azepan-1-yl-1-methyl-propylamine: Synthesis, Characterization, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of 3-Azepan-1-yl-1-methyl-propylamine. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific profile based on established principles of organic synthesis, analytical chemistry, and pharmacology of structurally related compounds. We will delve into a plausible synthetic route, predict its analytical characteristics, and explore its potential as a pharmacologically active agent.
Molecular Structure and Physicochemical Properties
3-Azepan-1-yl-1-methyl-propylamine is a saturated heterocyclic compound featuring a seven-membered azepane ring linked to an N-methylated propylamine side chain. The presence of two nitrogen atoms, one tertiary within the azepane ring and one secondary in the propylamine chain, imparts basic properties to the molecule and offers multiple sites for potential biological interactions.
Chemical Identifiers:
-
IUPAC Name: 3-(azepan-1-yl)-N-methylpropan-1-amine[1]
-
CAS Number: 938459-01-9[1]
-
Molecular Formula: C₁₀H₂₂N₂[1]
-
Molecular Weight: 170.30 g/mol [1]
-
SMILES: CNCCCN1CCCCCC1[1]
Predicted Physicochemical Properties:
A summary of key predicted physicochemical properties is presented in Table 1. These values are computationally derived and provide an initial assessment of the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 170.30 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.4719 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
The predicted logP value suggests moderate lipophilicity, indicating that the molecule may have good oral bioavailability and the ability to cross cellular membranes.
Plausible Synthesis of 3-Azepan-1-yl-1-methyl-propylamine
The proposed synthesis would involve a two-step, one-pot reaction starting from 3-(azepan-1-yl)propanal and methylamine.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 3-Azepan-1-yl-1-methyl-propylamine.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-(azepan-1-yl)propanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane, is added a solution of methylamine (1.1 equivalents) in the same solvent. The reaction mixture is stirred at room temperature.
-
Imine Formation: The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) to confirm the formation of the intermediate imine. This step is typically rapid.
-
Reduction: Once imine formation is complete, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture.[2] These reagents are preferred as they are selective for the reduction of the iminium ion in the presence of the starting aldehyde.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 3-Azepan-1-yl-1-methyl-propylamine.
Causality Behind Experimental Choices:
-
Choice of Reductive Amination: This method is chosen for its efficiency and selectivity. Direct alkylation of methylamine with a 3-(azepan-1-yl)propyl halide is likely to result in over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[3] Reductive amination minimizes this side reaction.
-
Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that are stable at neutral to slightly acidic pH, which is ideal for the in-situ reduction of the formed iminium ion.
Potential Pharmacological Profile and Mechanism of Action
The chemical structure of 3-Azepan-1-yl-1-methyl-propylamine, containing both an azepane ring and a propylamine moiety, suggests a high potential for biological activity. Azepane-based compounds are known to possess a wide range of pharmacological properties, including anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial activities.[4] Similarly, propylamine derivatives are found in many classes of drugs, including antihistamines and antiarrhythmics.
Putative Mechanism of Action:
Given the structural motifs, a likely mechanism of action for this molecule would be its interaction with G-protein coupled receptors (GPCRs) or ion channels, common targets for compounds with amine functionalities. The tertiary amine of the azepane ring and the secondary amine of the propylamine chain can act as proton acceptors, facilitating interactions with acidic residues in the binding pockets of these proteins.
Diagram of a Potential Signaling Pathway Interaction:
Caption: Potential mechanism of action via receptor modulation.
Potential Therapeutic Applications:
-
Central Nervous System (CNS) Disorders: The lipophilicity of the molecule suggests it may cross the blood-brain barrier. Many CNS-active drugs contain piperidine or azepane rings. Therefore, this compound could be investigated for its potential as an antidepressant, anxiolytic, or antipsychotic agent.
-
Antimicrobial Activity: The presence of the azepane ring, a feature in some antimicrobial agents, suggests that this compound could be explored for its antibacterial or antifungal properties.[4]
-
Oncology: Certain azepane derivatives have shown promise as anticancer agents.[4] Further investigation into the cytotoxic effects of this molecule against various cancer cell lines could be warranted.
Analytical Characterization (Predicted)
A comprehensive analytical characterization is crucial for confirming the identity and purity of a synthesized compound. Based on the structure of 3-Azepan-1-yl-1-methyl-propylamine, we can predict the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in both the azepane ring and the propylamine chain. Key expected signals would include:
-
A singlet or a doublet for the N-methyl group.
-
Multiplets for the methylene protons of the azepane ring, likely in the upfield region.
-
Multiplets for the methylene protons of the propylamine chain.
-
A broad singlet for the N-H proton of the secondary amine, which would be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts would be influenced by the proximity of the nitrogen atoms.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (170.30 g/mol ).
-
Characteristic fragmentation patterns would likely involve the cleavage of the C-C bonds in the propylamine chain and the fragmentation of the azepane ring.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹.[5]
-
C-N Stretch: C-N stretching vibrations for both the cyclic and acyclic amines would be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
-
C-H Stretch: Strong C-H stretching bands from the methylene and methyl groups will be present around 2850-3000 cm⁻¹.
Safety and Handling
While specific toxicity data for 3-Azepan-1-yl-1-methyl-propylamine is not available, it should be handled with the standard precautions for a novel chemical compound. It is likely to be a skin and eye irritant and may be harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
3-Azepan-1-yl-1-methyl-propylamine represents an interesting chemical entity with significant potential for further investigation. This guide has provided a comprehensive, albeit partially predictive, analysis of its structure, synthesis, and potential applications. The proposed synthetic route via reductive amination offers a practical approach to obtaining this molecule for further study. Future research should focus on the actual synthesis and purification of the compound, followed by a thorough analytical characterization to confirm its structure and purity. Subsequently, a systematic pharmacological evaluation is warranted to explore its potential therapeutic applications, particularly in the areas of CNS disorders and infectious diseases.
References
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465–494. [Link]
-
University of California, Davis. IR: amines. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-(Azepan-1-yl)-N-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azepan-1-yl)-N-methylpropan-1-amine is a tertiary amine featuring a saturated seven-membered azepane ring linked via a propyl chain to a methylamino group. While specific research on this exact molecule is not extensively published, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a scaffold or intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, and potential areas of application based on the analysis of its constituent chemical features and related compounds.
Chemical Identity and Properties
The initial query "3-Azepan-1-yl-1-methyl-propylamine" appears to be a slight misnomer. Based on systematic nomenclature and database entries, the correct IUPAC name for the compound with the chemical structure corresponding to the SMILES string CNCCCN1CCCCCC1 is 3-(Azepan-1-yl)-N-methylpropan-1-amine .[1]
IUPAC Name and Synonyms
-
IUPAC Name: 3-(Azepan-1-yl)-N-methylpropan-1-amine[1]
-
Synonyms:
Physicochemical Properties
A summary of the key physicochemical properties for 3-(Azepan-1-yl)-N-methylpropan-1-amine is presented in the table below. These values are primarily computed estimates from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | ChemScene[2], PubChem[1] |
| Molecular Weight | 170.30 g/mol | ChemScene[2], PubChem[1] |
| CAS Number | 938459-01-9 | ChemScene[2], PubChem[1] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[2] |
| logP (octanol-water partition coefficient) | 1.4719 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Rotatable Bonds | 4 | ChemScene[2] |
Synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine
Plausible Synthetic Pathway
A likely two-step synthesis starts from commercially available precursors, as illustrated in the following workflow diagram.
Caption: Plausible synthetic pathways to 3-(Azepan-1-yl)-N-methylpropan-1-amine.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine based on the reductive amination of 3-(Azepan-1-yl)propan-1-amine. This method is often preferred due to its high selectivity and milder reaction conditions compared to direct alkylation, which can sometimes lead to over-alkylation to form a quaternary ammonium salt.[3][4]
Protocol 1: Synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine via Reductive Amination
Materials:
-
3-(Azepan-1-yl)propan-1-amine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(Azepan-1-yl)propan-1-amine (1 equivalent) in dichloromethane (DCM).
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine or aminal.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence. Continue stirring at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure 3-(Azepan-1-yl)-N-methylpropan-1-amine.
Potential Applications in Drug Discovery and Research
While there is no specific literature detailing the biological activity of 3-(Azepan-1-yl)-N-methylpropan-1-amine, its structural components are found in various biologically active molecules. This suggests that the compound could serve as a valuable building block or lead compound in several areas of drug discovery.
-
Scaffold for CNS-active Agents: The propylamine moiety is a common feature in many centrally active drugs. For instance, fluoxetine, a selective serotonin reuptake inhibitor, contains a 3-aminopropyl chain.[5] The lipophilic azepane ring could potentially enhance blood-brain barrier penetration.
-
Enzyme Inhibitors: Propylamine derivatives have been investigated as inhibitors for various enzymes. For example, some have shown activity as squalene synthase inhibitors, which are of interest for their lipid-lowering effects.[6]
-
Antimicrobial and Anticancer Agents: The incorporation of cyclic amine moieties, such as azepane, into various molecular frameworks has been explored for developing new antimicrobial and anticancer agents.[7]
The logical progression for evaluating the biological potential of 3-(Azepan-1-yl)-N-methylpropan-1-amine would involve a series of in vitro and in vivo studies, as depicted below.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
Specific safety data for 3-(Azepan-1-yl)-N-methylpropan-1-amine is limited. However, based on the safety information for its precursor, 3-(Azepan-1-yl)propan-1-amine, and other similar aliphatic amines, the following precautions should be taken:
-
Hazard Statements: Likely to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Conclusion
3-(Azepan-1-yl)-N-methylpropan-1-amine is a readily synthesizable tertiary amine with structural features that suggest its potential utility in medicinal chemistry and drug discovery. While direct biological data is currently lacking, its relationship to other bioactive molecules makes it an interesting candidate for further investigation. The synthetic protocols and conceptual framework provided in this guide offer a solid foundation for researchers and scientists to explore the chemical and biological properties of this compound.
References
- Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.
-
Yamanouchi Pharmaceutical Co., Ltd. (2000). Synthesis and biological evaluation of novel propylamine derivatives as orally active squalene synthase inhibitors. PubMed. [Link]
-
PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Azepan-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]
-
Matar, N. (2018). Reductive amination of amines with formaldehyde? ResearchGate. [Link]
- Sravanthi, A. R. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
-
Asymmetric. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
Sommer, H. Z., & Jackson, L. L. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
- Council of Scientific and Industrial Research. (2016). Synthesis of Raltegravir. U.S.
-
Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][2][5]oxazine]-1-carboxamide (HTL22562): a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist For Acute Treatment of Migraine. ResearchGate. [https://www.researchgate.net/publication/342007823_Structure-Based_Drug_Discovery_of_N-R-3-7-Methyl-1H-indazol-5-yl-1-oxo-1-S-1-oxo-3-piperidin-4-yl-1-4-pyridin-4-ylpiperazin-1-ylpropan-2-ylamino-propan-2-yl-2'-oxo-1'2'-dihydrospiro-piperidine-44'-pyrido23-d13oxazine]-1-carboxamide_HTL22562_a_Calcitonin_Gene-Related_Peptide_CGRP_Receptor_Antagonist_For_Acute_Treatment_of_Migraine]([Link])
-
International Journal of Creative Research Thoughts. (2025). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]
-
LibreTexts. (2024). 24.8: Reactions of Amines. [Link]
- Korea Research Institute of Chemical Technology. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
Mendoza, A., et al. (2009). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. ResearchGate. [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
-
Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. [Link]
-
Al-Tel, T. H. (2012). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. ResearchGate. [Link]
-
PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
Sources
- 1. 3-(Azepan-1-yl)-N-methylpropan-1-amine | C10H22N2 | CID 20600700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of novel propylamine derivatives as orally active squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 3-(5-Methylpyridin-3-yl)propan-1-amine [smolecule.com]
- 8. 3-(Azepan-1-yl)propan-1-amine | C9H20N2 | CID 2764395 - PubChem [pubchem.ncbi.nlm.nih.gov]
"3-Azepan-1-yl-1-methyl-propylamine" molecular weight and formula
An In-Depth Technical Guide on the Physicochemical Properties of Azepane-Substituted Propylamines
Introduction: Resolving Nomenclature Ambiguity
In the field of chemical synthesis and drug discovery, precise molecular identification is paramount. The query for "3-Azepan-1-yl-1-methyl-propylamine" presents a case of nomenclatural ambiguity. The position of the "1-methyl" group is critical. It could refer to a methyl group on the propyl chain's first carbon (C1) or, more commonly in synthesis catalogs, it could be a slight misnomer for a methyl group on the amine's nitrogen atom (N-methyl).
This guide will dissect the likely interpretations of this name, providing a comprehensive analysis of the most plausible candidate molecules. We will examine the molecular formula and weight for each, grounded in data from authoritative chemical databases. This approach ensures that researchers and drug development professionals can accurately identify and source the correct chemical building blocks for their work.
Interpretation 1: N-Methyl Isomer (3-(Azepan-1-yl)-N-methylpropan-1-amine)
The most frequently cataloged and likely interpretation is the N-methylated variant. In this structure, the methyl group is attached to the terminal nitrogen of the propylamine chain. This compound is a useful building block in medicinal chemistry.
Molecular Identity and Properties
The core molecular details for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(azepan-1-yl)-N-methylpropan-1-amine | [PubChem][1] |
| CAS Number | 938459-01-9 | [ChemScene][2], [PubChem][1] |
| Molecular Formula | C₁₀H₂₂N₂ | [ChemScene][2], [PubChem][1] |
| Molecular Weight | 170.30 g/mol | [ChemScene][2], [PubChem][1] |
Computed Physicochemical Data
Computational models provide valuable insights into the molecule's behavior, aiding in predictions for solubility, permeability, and other pharmacokinetic properties.
| Property | Value | Reference |
| XLogP3-AA | 1.4 | [PubChem][1] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [ChemScene][2] |
| Hydrogen Bond Donor Count | 1 | [ChemScene][2], [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | [ChemScene][2], [PubChem][1] |
| Rotatable Bond Count | 4 | [ChemScene][2], [PubChem][1] |
| Exact Mass | 170.1783 Da | [PubChem][1] |
Chemical Structure Visualization
The 2D structure of 3-(Azepan-1-yl)-N-methylpropan-1-amine is depicted below.
Caption: 2D structure of 3-(Azepan-1-yl)-N-methylpropan-1-amine.
Interpretation 2: C1-Methyl Isomer (3-Azepan-1-yl-1-methyl-propylamine)
A literal interpretation of the name places the methyl group on the first carbon of the propylamine chain, adjacent to the primary amine. This creates a chiral center. While this specific isomer is not commonly listed in commercial databases under this name, its properties can be calculated. It is an isomer of the N-methyl variant.
Molecular Identity and Properties
| Identifier | Value | Note |
| IUPAC Name | 3-(Azepan-1-yl)-1-methylpropan-1-amine | |
| CAS Number | Not Found | Not readily available in searched databases. |
| Molecular Formula | C₁₀H₂₂N₂ | Calculated |
| Molecular Weight | 170.30 g/mol | Calculated |
As isomers, the C1-methyl and N-methyl variants share the same molecular formula and molecular weight. However, their structural differences would lead to distinct physicochemical properties and biological activities.
Chemical Structure Visualization
The 2D structure of the theoretical C1-methyl isomer is shown below.
Caption: 2D structure of 3-Azepan-1-yl-1-methyl-propylamine.
Related Compound: The Unsubstituted Parent Amine
For context, it is valuable to consider the parent compound, 3-(Azepan-1-yl)propan-1-amine , which lacks the methyl group entirely. This molecule serves as a foundational structure and is readily available from chemical suppliers.
Molecular Identity and Properties
| Identifier | Value | Source |
| IUPAC Name | 3-(azepan-1-yl)propan-1-amine | [PubChem][3] |
| CAS Number | 3437-33-0 | [ChemicalBook][4], [PubChem][3] |
| Molecular Formula | C₉H₂₀N₂ | [ChemicalBook][4], [PubChem][3] |
| Molecular Weight | 156.27 g/mol | [ChemicalBook][4], [PubChem][3] |
| Boiling Point | 70-72°C @ 0.5 mm Hg | [ChemicalBook][4] |
| Density | 0.923 g/cm³ (approx.) | [ChemicalBook][4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [ChemicalBook][4] |
Chemical Structure Visualization
The 2D structure of the parent amine is presented below.
Sources
An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine: Synthesis, Commercial Availability, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Nomenclature
This technical guide focuses on the chemical compound 3-(Azepan-1-yl)propan-1-amine , with the CAS Number 3437-33-0 . Initial inquiries for "3-Azepan-1-yl-1-methyl-propylamine" did not yield a commercially available compound with readily accessible technical data. The compound discussed herein, 3-(azepan-1-yl)propan-1-amine, represents the closest structurally relevant and commercially available analogue, lacking the methyl group on the propyl chain. This guide has been developed to provide comprehensive information on this valuable research chemical. A related compound, 3-(Azepan-1-yl)-N-methylpropan-1-amine (CAS 938459-01-9), which features a methyl group on the terminal amine, is also commercially available and will be referenced for comparative purposes.
Introduction and Physicochemical Properties
3-(Azepan-1-yl)propan-1-amine is a diamine featuring a saturated seven-membered azepane ring linked via a propyl chain to a primary amino group. This unique structural motif makes it a versatile building block in medicinal chemistry and materials science. Its basic nature, owing to the two nitrogen atoms, allows for the formation of salts and facilitates its use in various chemical transformations.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 3437-33-0 | |
| Molecular Formula | C₉H₂₀N₂ | |
| Molecular Weight | 156.27 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 70-72 °C at 0.5 mmHg | |
| Density | 0.923 g/cm³ | |
| pKa (predicted) | ~10.44 (primary amine) | |
| Solubility | Soluble in chloroform and methanol |
Below is a 2D chemical structure of 3-(Azepan-1-yl)propan-1-amine:
Commercial Suppliers and Indicative Pricing
3-(Azepan-1-yl)propan-1-amine is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity levels typically range from 95% to 98%. Pricing can vary based on the supplier, quantity, and purity. Below is a comparative table of commercial suppliers and their offerings.
| Supplier | Product Name | Purity | Quantity | Indicative Price (USD) |
| Sigma-Aldrich | 3-(Azepan-1-yl)propan-1-amine | ≥95% | 5 g | ~$150 |
| 25 g | ~$500 | |||
| BLDpharm | 3-(Azepan-1-yl)propan-1-amine | 98% | 5 g | ~$80 |
| 25 g | ~$250 | |||
| ChemScene | 3-(Azepan-1-yl)propan-1-amine | >98% | 1 g | ~$50 |
| 5 g | ~$150 | |||
| ChemicalBook | 3-AZEPAN-1-YL-PROPYLAMINE | 98% | 1 kg | Inquiry |
Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.
Synthesis Protocols
The synthesis of 3-(azepan-1-yl)propan-1-amine can be achieved through several established synthetic routes for primary amines. Two common and reliable methods are outlined below:
Method 1: Reductive Amination of 3-(Azepan-1-yl)propanal
This method involves the reaction of azepane with a suitable three-carbon aldehyde precursor, followed by reduction of the resulting imine.
Experimental Protocol:
-
Synthesis of 3-(Azepan-1-yl)propanenitrile:
-
To a solution of azepane (1.0 eq) in a suitable solvent such as acetonitrile, add acrylonitrile (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.
-
-
Reduction of the Nitrile to the Primary Amine:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(azepan-1-yl)propanenitrile (1.0 eq) in THF dropwise.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 3-(azepan-1-yl)propan-1-amine, which can be further purified by vacuum distillation.
-
Method 2: Alkylation of Azepane with a Protected Aminopropyl Halide
This approach involves the nucleophilic substitution of a halide by azepane, followed by deprotection of the amino group.
Experimental Protocol:
-
Synthesis of N-(3-(Azepan-1-yl)propyl)phthalimide:
-
A mixture of azepane (1.0 eq), N-(3-bromopropyl)phthalimide (1.0 eq), and potassium carbonate (1.5 eq) in acetonitrile is heated to reflux for 12-18 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give the crude product, which can be purified by column chromatography.
-
-
Deprotection to Yield the Primary Amine (Gabriel Synthesis):
-
The purified N-(3-(azepan-1-yl)propyl)phthalimide (1.0 eq) is dissolved in ethanol.
-
Hydrazine hydrate (2.0 eq) is added, and the mixture is refluxed for 4-6 hours.
-
A precipitate of phthalhydrazide will form. The reaction mixture is cooled, and the solid is filtered off.
-
The filtrate is concentrated under reduced pressure. The residue is taken up in dilute hydrochloric acid and washed with diethyl ether to remove any remaining impurities.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the desired 3-(azepan-1-yl)propan-1-amine.
-
Applications in Research and Drug Development
The unique structural features of 3-(azepan-1-yl)propan-1-amine make it a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of both a secondary/tertiary amine within the azepane ring and a primary amine at the end of the propyl chain allows for differential functionalization and the creation of diverse chemical libraries.
While specific, high-profile drug molecules containing this exact fragment are not widely documented in publicly available literature, its structural motifs are present in compounds with a range of biological activities. The azepane ring is a common feature in many CNS-active compounds, and the propylamine linker is frequently used to connect a basic amine to other pharmacophoric elements.
Derivatives of similar structures, such as 3,3-diphenylpropylamines, are known to be used in agents for treating cardiovascular diseases.[2] Furthermore, the broader class of azepane derivatives has been extensively reviewed for their pharmacological and therapeutic implications.
Safety and Handling
3-(Azepan-1-yl)propan-1-amine is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Characterization and Quality Control
The identity and purity of 3-(azepan-1-yl)propan-1-amine are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the azepane ring, the propyl chain, and the primary amine. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching, and N-H bending vibrations.
-
Chromatographic Purity: The purity of the compound is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Conclusion
3-(Azepan-1-yl)propan-1-amine is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its commercial availability from multiple suppliers makes it a readily accessible building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, commercial sources, synthesis, handling, and applications, serving as a foundational resource for its use in the laboratory. As with any chemical, it is imperative to consult the supplier's Safety Data Sheet prior to use and to handle the compound with appropriate safety precautions.
References
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
3-(Azepan-1-yl)propan-1-amine. PubChem. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
3,3-Diphenylpropylamine. Wikipedia. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 3-Azepan-1-yl-1-methyl-propylamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for "3-Azepan-1-yl-1-methyl-propylamine" was not available at the time of writing. The information herein is extrapolated from the known hazards of the close structural analog "3-(Azepan-1-yl)propan-1-amine" and general knowledge of aliphatic amines and azepane derivatives. Always consult the specific SDS provided by the supplier before handling any chemical.
Introduction: Understanding the Compound Family
3-Azepan-1-yl-1-methyl-propylamine belongs to a class of organic compounds characterized by an azepane ring connected to a propylamine chain. The azepane moiety, a seven-membered saturated heterocycle containing nitrogen, is a recognized scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[1] Derivatives of azepane are explored for a wide range of therapeutic applications due to their structural diversity and ability to interact with various biological targets.[1][2][3] The propylamine portion of the molecule classifies it as an alkylamine, a group of compounds known for their basicity and, in many cases, their corrosive and irritant properties.[4] Given the absence of specific safety data for 3-Azepan-1-yl-1-methyl-propylamine, this guide will focus on the safety profile of its close analog, 3-(Azepan-1-yl)propan-1-amine (CAS: 3437-33-0), to infer the potential hazards and necessary precautions.
Inferred Hazard Profile and Classification
Based on the available data for 3-(Azepan-1-yl)propan-1-amine, the primary hazards are associated with its corrosive nature and potential for causing irritation.[5] The Globally Harmonized System (GHS) classifications for this analog provide a strong indication of the expected hazards.[5]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information provided by companies to the ECHA C&L Inventory for 3-(Azepan-1-yl)propan-1-amine.[5]
The core directive for handling this and similar compounds is to assume they are corrosive, toxic if ingested, and irritating to the respiratory system. The presence of the amine functional groups is the primary driver of this hazardous profile.
Physicochemical Properties of the Analog: 3-(Azepan-1-yl)propan-1-amine
Understanding the physical and chemical properties is crucial for safe handling and storage.
Table 2: Physicochemical Data for 3-(Azepan-1-yl)propan-1-amine
| Property | Value | Source |
| CAS Number | 3437-33-0 | [6] |
| Molecular Formula | C9H20N2 | [6] |
| Boiling Point | 222 °C | [6] |
| Physical Form | Liquid | [6] |
Note: This data is for the structural analog and should be considered indicative.
Core Principles of Safe Handling: A Proactive Approach
Given the corrosive nature of this class of compounds, a proactive and meticulous approach to safety is paramount. The following protocols are designed to minimize the risk of exposure and mitigate the consequences of an accident.
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable when working with corrosive amines.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat, buttoned to its full length, is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.
-
Footwear: Closed-toe shoes are required in any laboratory setting. For handling corrosive materials, shoes made of a non-porous material are recommended.
Engineering Controls: Isolating the Hazard
Whenever possible, engineering controls should be the primary method of exposure control.
-
Fume Hood: All manipulations of 3-Azepan-1-yl-1-methyl-propylamine and its analogs, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Safe Storage and Handling Practices
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8] The container should be tightly sealed.
-
Segregation: Store separately from acidic compounds to prevent violent reactions.
-
Quantities: Only work with the smallest quantities of the material necessary for the experiment.
-
Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container fails.
Experimental Workflow: A Step-by-Step Guide to Safe Use
The following workflow outlines the critical steps for safely incorporating a corrosive amine into a laboratory procedure.
Caption: A typical workflow for the safe handling of corrosive amines.
Emergency Procedures: A Self-Validating System for a Crisis
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]
Accidental Release Measures
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
The following diagram illustrates a logical flow for responding to an accidental exposure.
Caption: A workflow for responding to an accidental exposure to a corrosive amine.
Conclusion: A Culture of Safety
The safe handling of 3-Azepan-1-yl-1-methyl-propylamine and its analogs in a research and development setting is predicated on a thorough understanding of the potential hazards and a steadfast commitment to established safety protocols. While specific data for this compound is limited, the information available for its structural analogs strongly indicates a corrosive and irritant nature. By adhering to the principles of proactive risk assessment, proper use of personal protective equipment and engineering controls, and preparedness for emergency situations, researchers can confidently and safely explore the potential of this and other novel chemical entities.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]
-
Novatio. (2020, May 22). SAFETY DATA SHEET MULTIPOX B. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(3-aMino-propyl)-homopiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Azepan-1-yl)propan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodi-n-Propylamine. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Azepane | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-Oleyl-1,3-propanediamine. Retrieved from [Link]
-
Journal Article. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 3-(Azepan-1-yl)propan-1-amine | C9H20N2 | CID 2764395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(azepan-1-yl)propan-1-amine | 3437-33-0 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. novatio.com [novatio.com]
Methodological & Application
Application Note: A Practical, Two-Step Synthesis of 3-Azepan-1-yl-1-methyl-propylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of the novel secondary amine, 3-Azepan-1-yl-1-methyl-propylamine. The synthetic strategy is a robust two-step process commencing with the nucleophilic substitution of 4-bromobutan-2-one with azepane to yield the key intermediate, 1-(Azepan-1-yl)butan-2-one. Subsequent reductive amination of this α-amino ketone with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent, affords the target compound in good yield. This guide offers in-depth procedural details, mechanistic insights, and characterization data to enable researchers to successfully replicate and adapt this synthesis for applications in medicinal chemistry and drug discovery.
Introduction
Secondary amines are a prevalent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Their unique physicochemical properties, particularly their ability to act as hydrogen bond donors and acceptors, make them crucial for molecular recognition at biological targets. The target molecule, 3-Azepan-1-yl-1-methyl-propylamine, incorporates a flexible seven-membered azepane ring, a feature known to impart favorable pharmacokinetic properties in some drug candidates[1]. The synthesis of novel secondary amines with diverse substitution patterns is therefore of significant interest to the drug development community.
The synthetic approach detailed herein was designed for efficiency and practicality. The initial step, the synthesis of the α-amino ketone intermediate, is a classic nucleophilic substitution reaction[2]. The choice of a halo-ketone as the electrophile allows for the direct installation of the butanone backbone onto the azepane nitrogen[3]. The subsequent and final step employs a reductive amination protocol. Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency and broad substrate scope[4][5]. The use of sodium triacetoxyborohydride [NaB(OAc)₃H] as the reducing agent is particularly advantageous as it is less sensitive to moisture and more selective than other common borohydride reagents, minimizing side reactions[6][7].
This document provides a comprehensive guide, from the underlying chemical principles to detailed, step-by-step protocols for synthesis, purification, and characterization of 3-Azepan-1-yl-1-methyl-propylamine.
Overall Synthetic Scheme
Figure 1: Two-step synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of 1-(Azepan-1-yl)butan-2-one
This procedure details the nucleophilic substitution reaction between azepane and 4-bromobutan-2-one. The presence of a mild base, potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, thus preventing the protonation and deactivation of the starting azepane.
Materials and Reagents:
-
Azepane
-
4-Bromobutan-2-one
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azepane (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Slowly add a solution of 4-bromobutan-2-one (1.1 eq.) in anhydrous acetonitrile (20 mL) to the stirring mixture.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Azepan-1-yl)butan-2-one.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Figure 2: Workflow for the synthesis of the ketone intermediate.
Part 2: Synthesis of 3-Azepan-1-yl-1-methyl-propylamine
This step involves the reductive amination of the previously synthesized α-amino ketone with methylamine. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride to the desired secondary amine.
Materials and Reagents:
-
1-(Azepan-1-yl)butan-2-one
-
Methylamine solution (e.g., 2.0 M in THF)
-
Sodium triacetoxyborohydride [NaB(OAc)₃H]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve 1-(Azepan-1-yl)butan-2-one (1.0 eq.) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add the methylamine solution (1.5 eq.) to the flask and stir the mixture at room temperature for 30 minutes.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5 eq.). Add it portion-wise to the reaction mixture over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 3-Azepan-1-yl-1-methyl-propylamine, can be purified by flash column chromatography on silica gel.
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₂₄N₂ |
| Molecular Weight | 184.32 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.5-2.7 (m, 4H, azepane CH₂-N), ~2.4-2.6 (m, 2H, CH₂-N), ~2.3 (s, 3H, N-CH₃), ~1.5-1.7 (m, 8H, azepane CH₂), ~1.1 (d, 3H, CH-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~57-59 (azepane CH₂-N), ~55-57 (CH-NH), ~53-55 (CH₂-N), ~34-36 (N-CH₃), ~27-29 (azepane CH₂), ~26-28 (azepane CH₂), ~20-22 (CH-CH₃) |
| IR (neat) | ν (cm⁻¹): ~3300 (N-H stretch, secondary amine), 2925, 2855 (C-H stretch)[8] |
| Mass Spec (ESI+) | m/z: 185.2 [M+H]⁺ |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013). Direct α-Amination of Ketones, Esters, and Aldehydes. Journal of the American Chemical Society, 135(43), 16074–16077.
- Gaertner, R. (1951). The Reaction of Ethylene Oxide with Secondary Amines. Journal of the American Chemical Society, 73(9), 4400–4402.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. [Link]
-
Amination of Alfa Halo acids # Strecker's synthesis. (2021, May 23). YouTube. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of azepane derivatives 4 by a sequence of asymmetric... (n.d.). ResearchGate. [Link]
-
Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. (n.d.). National Institutes of Health. [Link]
-
Myers Chem 115. (n.d.). Harvard University. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. [Link]
Sources
- 1. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Purification of 3-Azepan-1-yl-1-methyl-propylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of robust methodologies for the purification of 3-Azepan-1-yl-1-methyl-propylamine, a key diamine intermediate in pharmaceutical synthesis. Recognizing the challenges associated with the purification of aliphatic amines, this document outlines detailed protocols for vacuum distillation, salt crystallization, and preparative chromatography. Furthermore, it establishes validated analytical procedures for purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is elucidated to empower researchers and drug development professionals in optimizing their purification strategies for this and structurally related compounds.
Introduction: Understanding the Purification Challenge
3-Azepan-1-yl-1-methyl-propylamine is a bifunctional molecule featuring both a tertiary amine within the azepane ring and a primary amine. This structure imparts a high boiling point and basicity, which necessitate specific purification strategies to remove process-related impurities. Common synthetic routes, such as the reductive amination of 1-(azepan-1-yl)propan-2-one with methylamine, can introduce a variety of impurities that must be effectively removed to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs).[1][2]
Potential Impurities:
-
Unreacted Starting Materials: 1-(azepan-1-yl)propan-2-one and methylamine.
-
Intermediate Imine: The transiently formed imine prior to reduction.
-
Reducing Agent Byproducts: Borate salts or other residues from reagents like sodium borohydride or sodium triacetoxyborohydride.[3][4]
-
Over-alkylation Products: Potentially N,N-dimethylated byproducts.
-
Solvent Residues: Organic solvents used in the synthesis and workup.
The purification strategy must be tailored to the physicochemical properties of the target compound and its likely impurities.
Physicochemical Properties of 3-Azepan-1-yl-1-methyl-propylamine
A thorough understanding of the physical and chemical properties of the target molecule is paramount in designing an effective purification scheme.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | [5] |
| Molecular Weight | 170.30 g/mol | [5] |
| Boiling Point (Predicted) | High; amenable to vacuum distillation | N/A |
| pKa (Predicted) | ~10.4 (for the primary amine) | [6] |
| Solubility | Soluble in many organic solvents and aqueous acid | General amine properties[7] |
Purification Strategies: A Multi-pronged Approach
A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The following sections detail three complementary techniques.
Strategy 1: Fractional Vacuum Distillation
For the initial bulk purification of the crude reaction mixture, fractional vacuum distillation is a highly effective method for separating the high-boiling 3-Azepan-1-yl-1-methyl-propylamine from more volatile impurities and non-volatile residues.[8][9] Distillation under reduced pressure is crucial to prevent thermal decomposition of the amine.[8]
Workflow for Vacuum Distillation:
Caption: Workflow for vacuum distillation purification.
Detailed Protocol:
-
Preparation of the Crude Material: Following the synthetic workup, ensure the crude amine is free of water. This can be achieved by drying over anhydrous potassium carbonate or sodium sulfate.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head, a condenser, and multiple receiving flasks. A calibrated vacuum gauge and a controllable heating mantle are essential. For a visual guide on setting up a similar apparatus, refer to established laboratory techniques.[10]
-
Distillation Conditions:
-
Pressure: Reduce the pressure to approximately 0.5-1.0 mmHg.
-
Heating: Gradually heat the distillation flask.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities (e.g., residual solvents, unreacted methylamine) in the first receiving flask.
-
Main Fraction: Once the vapor temperature stabilizes, collect the purified 3-Azepan-1-yl-1-methyl-propylamine in a clean receiving flask. The exact boiling point under vacuum will need to be determined empirically but will be significantly lower than the atmospheric boiling point.
-
Residue: Discontinue heating before the distillation flask goes to dryness to avoid the concentration of potentially unstable residues. The remaining high-boiling impurities will be left in the distillation flask.
-
-
-
Purity Analysis: Analyze the collected main fraction using GC-MS or NMR to confirm its purity.
Strategy 2: Purification via Salt Crystallization
For achieving very high purity, crystallization of an amine salt is an excellent and scalable method.[11] The formation of a crystalline salt, such as the hydrochloride, can effectively exclude less basic impurities and those with different solubility profiles.[12]
Workflow for Salt Crystallization:
Caption: Purification workflow via hydrochloride salt formation.
Detailed Protocol:
-
Salt Formation:
-
Dissolve the partially purified amine (e.g., from distillation) in a suitable organic solvent such as isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) with vigorous stirring. Monitor the pH to ensure slight acidity.
-
The hydrochloride salt of 3-Azepan-1-yl-1-methyl-propylamine should precipitate out of the solution. Cooling the mixture can enhance crystallization.
-
-
Isolation and Washing:
-
Collect the crystalline salt by vacuum filtration.
-
Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove any remaining soluble impurities.
-
-
Recrystallization (Optional): For even higher purity, the amine hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Liberation of the Free Amine:
-
Suspend the purified salt in water and add a strong base (e.g., 5 M NaOH) until the pH is >12.[7]
-
Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the highly purified free amine.
-
Strategy 3: Preparative Chromatographic Purification
For small-scale purification or for separating impurities with very similar boiling points, preparative chromatography is the method of choice.[13][14] Given the basic nature of the amine, special considerations are needed to avoid poor peak shape and irreversible adsorption on standard silica gel.
Recommended Chromatographic Approaches:
-
Normal-Phase Chromatography with Amine Deactivation:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) with the addition of a small amount of a volatile amine like triethylamine (~0.1-1%) to the eluent. The triethylamine acts as a competing base, deactivating the acidic silanol groups on the silica surface and improving the elution of the target amine.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of acetonitrile in water, typically with an ion-pairing agent or a buffer to control the pH and improve peak shape. For basic compounds, a mobile phase containing a buffer at a pH of 7-8 is often effective.
-
General Protocol for Preparative HPLC:
-
Method Development: Optimize the separation on an analytical HPLC column to determine the ideal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the crude amine in the initial mobile phase.
-
Loading and Elution: Load the sample onto the preparative column and run the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Analysis and Pooling: Analyze the collected fractions for purity and pool the desired fractions.
-
Solvent Removal: Remove the mobile phase solvents under reduced pressure to isolate the purified product.
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to validate the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying volatile impurities. Due to the polar nature of amines, derivatization is often employed to improve chromatographic performance.[15]
Protocol for GC-MS Analysis (with Derivatization):
-
Derivatization: React a small sample of the amine with a derivatizing agent such as pentafluorobenzoyl chloride (PFBOC) in a suitable buffer.[16] This converts the polar amine groups into less polar, more volatile derivatives.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 290°C) to elute all components.[17]
-
-
MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the derivatized product.
-
Data Analysis: Integrate the peak areas to determine the relative purity. Identify any impurity peaks by their mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for quantifying the purity of the amine. As aliphatic amines lack a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, derivatization with a UV-active reagent can be performed.[18]
Protocol for RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at a low wavelength (e.g., 210 nm) or a universal detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural confirmation and can also be used for quantitative purity analysis (qNMR).[19]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified amine and an internal standard of known purity in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with acidification).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.
-
Data Analysis: Integrate characteristic, well-resolved signals of the analyte and the internal standard. The purity can be calculated based on the integral ratios and the known masses and purities of the sample and standard. Protons on carbons adjacent to the nitrogen atoms are typically found in the 2.3-3.0 ppm region.[20]
Conclusion
The purification of 3-Azepan-1-yl-1-methyl-propylamine requires a well-designed strategy that considers the compound's inherent basicity and high boiling point. A combination of fractional vacuum distillation for bulk purification, followed by either salt crystallization or preparative chromatography for achieving high purity, is recommended. The choice of the final polishing step will depend on the specific impurity profile and the required purity level. Rigorous analytical monitoring by GC-MS, HPLC, and NMR is crucial at each stage to ensure the final product meets the stringent quality standards of the pharmaceutical industry.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Verma, K. K., et al. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytica Chimica Acta, 614(2), 190-195.
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
- Wuts, P. G. M. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 611–613.
- Kirss, V., & Park, J. C. (1969). U.S. Patent No. 3,420,752. Washington, DC: U.S.
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20600700, 3-(Azepan-1-yl)-N-methylpropan-1-amine. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
Restek. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
- Bersworth, F. C. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
- CN101328129B - Preparation of 3-methoxy propanamine - Google Patents. (n.d.).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Wolf, C., et al. (2001). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Journal of the American Chemical Society, 123(29), 7175-7176.
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]
-
MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]
-
ResearchGate. (2001). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 246-254.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243.
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents. (n.d.).
-
Mestrelab Research. (2014, February 7). Strengthening and simplifying Purity determination by NMR using Mnova [Video]. YouTube. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- WO2008141821A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. How To [chem.rochester.edu]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. echemi.com [echemi.com]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. researchgate.net [researchgate.net]
- 17. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 18. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Comprehensive Analytical Characterization of 3-Azepan-1-yl-1-methyl-propylamine
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 3-Azepan-1-yl-1-methyl-propylamine, a diamine compound with potential applications in pharmaceutical synthesis and materials science. Ensuring the identity, purity, and quality of such active pharmaceutical ingredients (APIs) or key intermediates is paramount.[1] This guide details an integrated, multi-technique approach, moving from initial identification and structural elucidation to purity assessment and quantitative analysis. We present detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind method selection and parameter optimization is explained to provide researchers with a robust framework for their own validation and implementation.
Introduction and Physicochemical Profile
3-Azepan-1-yl-1-methyl-propylamine is an aliphatic amine containing both a secondary and a tertiary amine functional group within its structure. Its characterization presents unique challenges, primarily due to its basic nature, potential for multiple protonation states, and lack of a strong native chromophore for UV-Vis detection. A thorough analytical strategy is therefore essential for confirming its chemical identity, quantifying its purity, and identifying any process-related impurities or degradation products.[1][2]
A foundational understanding of the molecule's physicochemical properties is the first step in designing appropriate analytical methods.
Table 1: Physicochemical Properties of 3-Azepan-1-yl-1-methyl-propylamine
| Property | Value | Source |
| IUPAC Name | 3-(azepan-1-yl)-N-methylpropan-1-amine | PubChem[3] |
| Synonyms | N-[3-(1-Azepanyl)propyl]-N-methylamine | ChemScene[4] |
| CAS Number | 938459-01-9 | PubChem[3] |
| Molecular Formula | C₁₀H₂₂N₂ | PubChem[3] |
| Molecular Weight | 170.30 g/mol | PubChem[3] |
| Computed LogP | 1.4 | PubChem[3] |
| Topology | Contains a secondary and a tertiary amine | Inferred from structure |
| Chromophoric Properties | Lacks significant UV-Vis chromophore | Inferred from structure |
Integrated Analytical Workflow
A multi-faceted approach is required for the complete characterization of 3-Azepan-1-yl-1-methyl-propylamine. Spectroscopic methods provide definitive structural confirmation, while chromatographic techniques are essential for assessing purity and quantifying the compound.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods for Purity and Quantification
Chromatography is the cornerstone for separating the target analyte from impurities, starting materials, and by-products.[2][5] The choice between Gas and Liquid Chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent technique for this compound due to its relatively low molecular weight and expected volatility. It provides high-resolution separation and definitive identification through mass spectral data, making it ideal for purity assessment and identifying volatile organic impurities or residual solvents from the synthesis process.[2][6]
Protocol 1: GC-MS Purity and Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade Methanol or Dichloromethane.
-
Vortex until fully dissolved. The final concentration is ~1 mg/mL.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL injection volume, Split mode (50:1 split ratio).
-
Inlet Temperature: 250°C.
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate purity by area percent (Area of main peak / Total area of all peaks * 100).
-
Identify impurity peaks by comparing their mass spectra against the NIST library and by analyzing fragmentation patterns.
-
Table 2: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms (or equivalent) | A general-purpose, non-polar column suitable for a wide range of semi-volatile compounds. |
| Inlet Temp. | 250°C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | 60°C to 280°C | Provides good separation of early-eluting volatile solvents and later-eluting, higher-boiling point impurities. |
| Detector | Mass Spectrometer (EI) | Provides both universal detection and structural information for peak identification. |
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is crucial for analyzing non-volatile impurities and for precise quantification. The primary challenge for 3-Azepan-1-yl-1-methyl-propylamine is its lack of a UV chromophore, making standard UV detection ineffective.[7] This necessitates alternative approaches.
Caption: Decision tree for HPLC method development.
Protocol 2: HPLC with Evaporative Light Scattering Detection (ELSD)
This protocol avoids chemical modification of the analyte. ELSD is a universal detector that is independent of the optical properties of the compound, making it suitable for non-chromophoric analytes.[8]
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a mixed-mode column (e.g., Primesep A).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40°C.
-
Flow Rate: 0.5 mL/min.
-
-
Gradient Program:
-
Time (min) | %B
-
--- | ---
-
0.0 | 95
-
10.0 | 60
-
12.0 | 60
-
12.1 | 95
-
15.0 | 95
-
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow (Nitrogen): 1.5 SLM.
-
-
Data Analysis:
-
Integrate peaks and calculate purity by area percent. For quantitative analysis, a calibration curve must be generated using reference standards. Note that the ELSD response can be non-linear and may require a polynomial fit.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the synthesized compound.
NMR Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.
Protocol 3: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm broadband probe.
-
-
Acquisition Parameters:
-
¹H NMR: Acquire with a 30° pulse angle, 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30), 2-second relaxation delay, and 1024 scans.
-
-
Data Interpretation:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Correlate the observed chemical shifts, integrations (for ¹H), and splitting patterns with the expected structure.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment (Structure: CH₃-NH-CH₂-CH₂-CH₂-Azepane) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ -NH | ~2.4 | ~36 |
| CH₃-NH | ~1.5 (broad) | - |
| NH-CH₂ -CH₂ | ~2.6 | ~50 |
| CH₂-CH₂ -CH₂ | ~1.7 | ~28 |
| CH₂-CH₂ -Azepane | ~2.5 | ~58 |
| Azepane (α-CH₂) | ~2.6 | ~55 |
| Azepane (β, γ-CH₂) | ~1.5-1.6 | ~27-29 |
Note: These are estimated values. Actual shifts will depend on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups, providing a molecular "fingerprint".[9] For this molecule, we expect to see stretches corresponding to N-H (secondary amine), C-H (alkane), and C-N bonds.[10][11]
Protocol 4: FTIR Analysis
-
Sample Preparation:
-
Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a thin film on a KBr or NaCl salt plate.
-
-
Instrumentation:
-
Spectrometer: Agilent Cary 630 FTIR or equivalent with an ATR accessory.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans co-added.
-
-
Data Interpretation:
-
Identify characteristic absorption bands and compare them to known values for aliphatic amines.
-
Table 4: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Secondary Amine) | 3300-3500 (weak-medium, single peak) | Stretch |
| C-H (Aliphatic) | 2850-2960 (strong) | Stretch |
| N-H | 1550-1650 (medium) | Bend |
| C-N (Aliphatic) | 1020-1250 (weak-medium) | Stretch[10] |
Conclusion
The analytical characterization of 3-Azepan-1-yl-1-methyl-propylamine requires a well-designed, multi-technique strategy. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, and quality of this compound. GC-MS is highly effective for purity assessment and volatile impurity analysis, while HPLC with a universal detector like ELSD is suitable for non-volatile impurity profiling and quantification. Definitive structural confirmation is achieved through a combination of NMR, FTIR, and Mass Spectrometry. By integrating these methods, researchers and drug development professionals can ensure the integrity of their material and meet stringent quality control standards.
References
-
3-(Azepan-1-yl)-N-methylpropan-1-amine. PubChem, National Center for Biotechnology Information. [Link]
-
IR: amines. University of California, Los Angeles. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED. [Link]
-
FT-IR spectra of aliphatic amine/oleic acid/anhydride comb-like emulsifier. ResearchGate. [Link]
-
3-(Azepan-1-yl)propan-1-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Determination of amines in workplace air using gas chromatography (headspace GC-MS). Federal Institute for Occupational Safety and Health (BAuA). [Link]
-
¹H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... ResearchGate. [Link]
-
Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. ACS Publications. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Stack Exchange. [Link]
-
Pharmaceutical Analysis Quality Control. KIET Group of Institutions. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. YouTube. [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]
-
ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
CO₂ Capture by Aqueous 3-(Methylamino)propylamine in Blend with Tertiary Amines: An NMR Analysis. ResearchGate. [Link]
-
propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]
-
Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
¹³C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Doc Brown's Chemistry. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pharmaved.com [pharmaved.com]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. baua.de [baua.de]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the CNS Drug Candidate: 3-Azepan-1-yl-1-methyl-propylamine
For: Researchers, scientists, and drug development professionals in the field of Central Nervous System (CNS) drug discovery.
Introduction: Unveiling a Novel Scaffold for CNS Intervention
The relentless pursuit of novel chemical entities with the potential to modulate CNS function is a cornerstone of modern neuroscience research. Within this landscape, small molecules bearing amine functionalities have historically proven to be a rich source of therapeutic agents. This document provides a comprehensive guide to the characterization of 3-Azepan-1-yl-1-methyl-propylamine , a novel compound with structural motifs suggestive of potential CNS activity. Its architecture, featuring a flexible propylamine chain, a secondary amine, and a seven-membered azepane ring, presents a compelling scaffold for interaction with various CNS targets.
These application notes are designed not merely as a set of instructions, but as a strategic framework for the systematic evaluation of this and similar compounds. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for any successful drug discovery campaign. These parameters influence everything from synthetic feasibility to pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 938459-01-9 | PubChem[1] |
| Molecular Formula | C₁₀H₂₂N₂ | PubChem[1] |
| Molecular Weight | 170.30 g/mol | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[2] |
| Computed LogP (XLogP3) | 1.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 4 | PubChem[1] |
Rationale: The computed LogP value of 1.4 suggests a moderate lipophilicity, which is often a favorable characteristic for CNS drug candidates, as it can facilitate crossing the blood-brain barrier (BBB). The low TPSA and small number of hydrogen bond donors and acceptors are also generally predictive of good BBB permeability.
Synthesis and Characterization
Protocol 1: Synthesis via Reductive Amination
Causality: Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds and is particularly effective for the synthesis of secondary and tertiary amines, avoiding the over-alkylation issues common with direct alkylation methods.[2] This two-step, one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.
Materials:
-
Azepane
-
1-chloropropan-2-one
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Step 1: Synthesis of 1-(azepan-1-yl)propan-2-one.
-
To a solution of azepane (1.2 eq) in anhydrous DCM, add 1-chloropropan-2-one (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate ketone.
-
-
Step 2: Reductive amination.
-
Dissolve the crude 1-(azepan-1-yl)propan-2-one (1.0 eq) and methylamine hydrochloride (1.5 eq) in DCM.
-
Add STAB (1.5 eq) portion-wise to the stirring solution. Rationale: STAB is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting ketone.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
-
Purification and Salt Formation:
-
Purify the crude product by flash column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
-
Analytical Characterization
The identity and purity of the synthesized 3-Azepan-1-yl-1-methyl-propylamine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
In Vitro Evaluation: Target Identification and Functional Characterization
The initial in vitro screening is designed to identify the primary biological targets of 3-Azepan-1-yl-1-methyl-propylamine and to characterize its functional activity at these targets. Based on its structure, plausible initial targets include monoamine transporters and sigma receptors.
Caption: In Vitro Screening Workflow for 3-Azepan-1-yl-1-methyl-propylamine.
Protocol 2: Monoamine Transporter Binding Assays
Causality: Radioligand binding assays are a fundamental tool in pharmacology to determine the affinity of a test compound for a specific receptor or transporter.[1][3][4] By competing with a radiolabeled ligand of known affinity, the binding affinity (Ki) of the test compound can be determined.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 3-Azepan-1-yl-1-methyl-propylamine.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Incubate the plates (e.g., 60-120 minutes at room temperature or 4°C).[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 3: Functional Monoamine Transporter Uptake Assays
Causality: While binding assays measure affinity, functional uptake assays measure the ability of a compound to inhibit the biological function of the transporter – the reuptake of its neurotransmitter substrate.[1][5]
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Assay buffer.
-
96-well plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and allow them to form a confluent monolayer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of 3-Azepan-1-yl-1-methyl-propylamine or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[1]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of substrate uptake.
Protocol 4: Sigma-1 (σ₁) Receptor Binding Assay
Causality: Sigma receptors are unique intracellular proteins implicated in various neurological and psychiatric disorders.[6] Many CNS-active compounds interact with these receptors.
Materials:
-
Membranes from cells expressing σ₁ receptors (e.g., from rat liver or transfected cell lines).
-
Non-specific binding inhibitor: Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Standard binding assay equipment as described in Protocol 2.
Procedure:
-
The procedure is analogous to the monoamine transporter binding assay.
-
Incubate the membranes with -Pentazocine and a range of concentrations of 3-Azepan-1-yl-1-methyl-propylamine.
-
Incubate for 90-120 minutes at 37°C or room temperature.[7][8]
-
Terminate by rapid filtration and quantify the bound radioactivity.
-
Calculate the Ki value from the determined IC₅₀.
Blood-Brain Barrier Permeability Assessment
A critical hurdle for any CNS drug candidate is its ability to cross the blood-brain barrier. In vitro models provide a valuable initial assessment of this property.
Protocol 5: In Vitro BBB Permeability Assay using Caco-2 or MDCK Cells
Causality: Caco-2 and MDCK cell lines, when grown on semi-permeable supports, form polarized monolayers with tight junctions that mimic the BBB.[9][10][11] These models are widely used to predict the passive permeability of compounds.
Materials:
-
Caco-2 or MDCK cells.
-
Transwell permeable supports (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Lucifer yellow (a low-permeability marker to assess monolayer integrity).
-
LC-MS/MS system for quantification of the test compound.
Procedure:
-
Seed the Caco-2 or MDCK cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed (typically 2-3 weeks for Caco-2, and 3-5 days for MDCK).
-
Measure the trans-epithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apical-to-Basolateral (A-B) Permeability:
-
Add 3-Azepan-1-yl-1-methyl-propylamine to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Basolateral-to-Apical (B-A) Permeability:
-
Add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
In Vivo Evaluation: Behavioral Pharmacology
In vivo studies in animal models are essential to determine the physiological and behavioral effects of the compound. The choice of models should be guided by the in vitro pharmacology results. For instance, if the compound shows affinity for monoamine transporters, models of depression and anxiety are relevant.
Caption: In Vivo Evaluation Workflow.
Protocol 6: Forced Swim Test (FST) in Mice
Causality: The FST is a widely used screening tool for antidepressant-like activity.[12][13][14][15] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation (swimming in water) compared to vehicle-treated animals, which exhibit more "behavioral despair" (immobility).
Materials:
-
Male C57BL/6 mice.
-
Glass or Plexiglas cylinder (25 cm high, 10 cm diameter).
-
Water maintained at 23-25°C.
-
Video recording and analysis software.
Procedure:
-
Administer 3-Azepan-1-yl-1-methyl-propylamine or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom or escape.
-
Gently place the mouse in the water for a 6-minute session.[14]
-
Record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Protocol 7: Elevated Plus Maze (EPM) in Rats or Mice
Causality: The EPM is a standard model for assessing anxiety-like behavior in rodents.[16][17][18][19] The test leverages the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Video tracking system.
Procedure:
-
Administer the test compound or vehicle 30-60 minutes prior to testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.[17]
-
Record and analyze the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Pharmacokinetic Analysis
Protocol 8: LC-MS/MS Quantification in Plasma
Causality: A robust and sensitive bioanalytical method is crucial for determining the pharmacokinetic profile of the compound in vivo. LC-MS/MS offers the required selectivity and sensitivity for quantifying small molecules in complex biological matrices.[20][21][22][23][24]
Procedure Outline:
-
Sample Preparation: Perform protein precipitation of plasma samples (collected from dosed animals) with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Conclusion
The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial characterization of 3-Azepan-1-yl-1-methyl-propylamine as a potential CNS drug candidate. By systematically evaluating its synthesis, physicochemical properties, in vitro pharmacology, BBB permeability, and in vivo behavioral effects, researchers can build a robust data package to support further development. The emphasis on understanding the rationale behind each experimental step is intended to empower scientists to make informed decisions and to adapt these protocols for the evaluation of other novel chemical entities in the exciting and challenging field of CNS drug discovery.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Aggarwal, S., Mortensen, O. V., & Schenk, J. O. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Methods in molecular biology (Vol. 1165, pp. 249–262). [Link]
-
PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. National Center for Biotechnology Information. [Link]
-
Steinkellner, T., Montgomery, T. R., & Sitte, H. H. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 593–599. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
-
Smaill, J. B., Rewcastle, G. W., Loo, J. A., & Denny, W. A. (2000). Phospha-Mannich reaction: a new method for the synthesis of α-amino phosphonic and phosphinic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1531-1536. [Link]
-
Li, Y., et al. (2022). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
-
Tavelin, S. (2017). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal. [Link]
-
Animal Research Review Panel. (2020). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Nirogi, R., et al. (2011). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Journal of Chromatography B, 879(24), 2499-2504. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
-
Dimmock, J. R., et al. (2013). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 205-219. [Link]
-
BioIVT. NET (SLC6A2) Transporter Assay. [Link]
-
The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
Martin, W. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of some Mannich base derivatives. SUST Journal of Science and Technology, 17(2), 70-76. [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]
-
Chem Help ASAP. (2020, March 20). tertiary amine synthesis & reductive amination. YouTube. [Link]
-
Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2291. [Link]
-
Droge, S. T., & Goss, K. U. (2013). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PeerJ, 1, e131. [Link]
-
de Jong, L. A., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12268. [Link]
-
Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]
-
Tempo Bioscience. (2023, January 26). Sources of cells for modeling the human BBB — 4 considerations. [Link]
-
Ashok, K., et al. (2024). synthesis of n-substituted azepines via cu(ii)- catalyzed ionic liquid oxidative cyclization of dimethyl 2- (arylamino) maleate ion with 2,5- dimethoxytetrahydrofur an under microwave irradiaton. Heterocyclic Letters, 14(1), 109-119. [Link]
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
RCSB PDB. 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. [Link]
-
Wang, C., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Nature Communications, 9(1), 4349. [Link]
-
Veszelka, S., et al. (2013). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. Drug Metabolism and Disposition, 41(4), 844-854. [Link]
-
Gáll, Z., et al. (2018). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 159, 290-298. [Link]
-
Tuza, S., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Organic Chemistry Portal. Azepine synthesis. [Link]
-
Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6524. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In Pre-Clinical Models (pp. 41-47). Humana Press. [Link]
-
Kiss, L., et al. (2019). Synthesis of Hydroxynaphthyl-Substituted α-Amino Acid Derivatives via a Modified Mannich Reaction. Molecules, 24(15), 2824. [Link]
-
Stanford University. Forced Swim Test v.3. [Link]
-
Canadian Association of Nuclear Medicine. CANM GUIDELINES FOR IMAGING OF THE DOPAMINE TRANSPORT SYSTEM IN EVALUATION OF MOVEMENT DISORDERS. [Link]
-
Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. [Link]
-
Kumar, A., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Pan, P. Y. Lab. Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT- pHluorin. [Link]
-
Castagné, V., et al. (2011). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 6(7), 1047-1053. [Link]
-
Schmidt, H. R., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Sources of Cells for Modeling the Blood Brain Barrier [tempobioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Elevated plus maze protocol [protocols.io]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
Characterizing 3-Azepan-1-yl-1-methyl-propylamine as a Novel Enzyme Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the characterization of "3-Azepan-1-yl-1-methyl-propylamine" as a potential enzyme inhibitor. As this molecule is not extensively documented in scientific literature as a known inhibitor, this guide adopts a systematic, first-principles approach. It is designed to empower researchers to identify its target enzymes, elucidate its mechanism of action, and quantify its inhibitory potency. The protocols herein are grounded in established principles of enzyme kinetics and are designed to be self-validating. This guide will focus on a rational, structure-based hypothesis for potential enzyme targets—specifically polyamine-metabolizing enzymes such as diamine oxidase (DAO) and spermine oxidase (SMO)—and provides detailed methodologies for screening and in-depth kinetic analysis.
Introduction: Rationale and Structural Insights
The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and chemical biology.[1] "3-Azepan-1-yl-1-methyl-propylamine" is a small molecule featuring a seven-membered azepane ring, a secondary amine, and a primary amine. Its structural similarity to endogenous polyamines, such as spermine and spermidine, provides a strong rationale for investigating its potential as an inhibitor of enzymes involved in polyamine metabolism.[2]
Polyamines are crucial for cell growth and proliferation, and their dysregulation is implicated in various diseases, including cancer.[3] Enzymes that regulate polyamine concentrations, such as diamine oxidase (DAO) and spermine oxidase (SMO), are therefore attractive targets for therapeutic intervention.[3]
-
Diamine Oxidase (DAO): This enzyme primarily catalyzes the oxidative deamination of putrescine and histamine, playing a role in regulating histamine levels and intestinal health.
-
Spermine Oxidase (SMO): SMO specifically oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde in the process. This activity is linked to cellular stress and apoptosis.
Given the structural features of 3-Azepan-1-yl-1-methyl-propylamine, it is hypothesized that it may act as a competitive inhibitor for these enzymes by mimicking their natural substrates. This guide outlines the workflow to test this hypothesis and fully characterize the molecule's inhibitory profile.
Overall Workflow for Inhibitor Characterization
The process of characterizing a novel enzyme inhibitor is a multi-step endeavor that moves from broad screening to detailed mechanistic studies.[4] This systematic approach ensures that resources are focused on promising candidates and that the resulting data is robust and reliable.
Figure 2: General principle of coupled assays for amine oxidases, where H₂O₂ production is linked to a signal-generating reaction.
Protocol: Primary Inhibition Screen
This protocol is designed for a 96-well plate format, suitable for initial screening. [5] Materials:
-
Recombinant human DAO or SMO enzyme
-
DAO substrate (Putrescine) or SMO substrate (Spermine)
-
3-Azepan-1-yl-1-methyl-propylamine (Test Compound)
-
Known inhibitor for positive control (e.g., Aminoguanidine for DAO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Detection reagent kit (e.g., fluorometric or chemiluminescent H₂O₂ detection kit) [4]* Black, flat-bottom 96-well plates for fluorescence; white, opaque plates for chemiluminescence [5]* Plate reader capable of fluorescence or luminescence detection
Procedure:
-
Enzyme Preparation: Dilute the enzyme stock to a working concentration in ice-cold assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Compound Plating:
-
Add 2 µL of the Test Compound (e.g., at a stock concentration of 1 mM in a suitable solvent like DMSO) to the appropriate wells for a final assay concentration of 10 µM.
-
Add 2 µL of solvent (e.g., DMSO) to "No Inhibitor" control wells.
-
Add 2 µL of the known inhibitor to "Positive Control" wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 88 µL of the enzyme working solution to each well.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution in assay buffer. The concentration should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate to ensure sensitivity to competitive inhibitors. For initial screens, a concentration of 1x Km is a good starting point.
-
Add 10 µL of the substrate solution to all wells to initiate the reaction. The final volume should be 100 µL.
-
-
Signal Detection:
-
Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the signal (fluorescence or luminescence) in kinetic mode every minute for 30-60 minutes. [4]6. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal-versus-time curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100
-
Interpretation: A significant percent inhibition (typically >50%) indicates that 3-Azepan-1-yl-1-methyl-propylamine is a "hit" and warrants further investigation.
Phase 2: Potency and Mechanism of Action (MoA)
Once a hit is confirmed, the next phase involves a detailed characterization of its inhibitory properties.
Protocol: IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. [6] Procedure:
-
Follow the primary screening protocol with one key modification: instead of a single concentration of the Test Compound, prepare a serial dilution.
-
A typical 8-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~15 nM).
-
Calculate the percent inhibition for each concentration as described previously.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
| Parameter | Description |
| Top Plateau | Maximum enzyme activity (should be close to 100%). |
| Bottom Plateau | Minimum enzyme activity (should be close to 0%). |
| Log(IC₅₀) | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | Describes the steepness of the curve. |
Protocol: Determining Reversibility
It is crucial to determine whether the inhibition is reversible (non-covalent binding) or irreversible (covalent binding). [7]A rapid dilution experiment is a straightforward method for this. [6] Procedure:
-
High-Concentration Incubation: Incubate the enzyme with a high concentration of the Test Compound (e.g., 10-20x IC₅₀) for a set period (e.g., 30 minutes) to ensure significant binding. Include a control sample with enzyme and solvent only.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a pre-warmed assay solution containing the substrate. The dilution should be large enough to lower the inhibitor concentration to well below its IC₅₀.
-
Monitor Activity Recovery: Immediately monitor the enzyme activity over time using the same detection method as before.
Interpretation:
-
Reversible Inhibition: If enzyme activity recovers over time, the inhibitor is reversible. The inhibitor dissociates from the enzyme upon dilution, allowing the enzyme to become active again. [7]* Irreversible Inhibition: If enzyme activity does not recover, the inhibitor is likely irreversible. It has formed a stable, often covalent, bond with the enzyme. [7]
Figure 3: Workflow for determining the reversibility of enzyme inhibition using a rapid dilution experiment.
Protocol: Determining the Mechanism of Inhibition (MoA)
For reversible inhibitors, the next step is to determine the MoA (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed inhibitor concentration.
Procedure:
-
Set up Reactions: Prepare a matrix of reactions in a 96-well plate.
-
Rows: Different concentrations of the substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x Km).
-
Columns: Different concentrations of the Test Compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀).
-
Data Analysis with Lineweaver-Burk Plot:
-
For each inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis). This is a Lineweaver-Burk plot.
-
Analyze the pattern of the lines to determine the MoA.
-
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second quadrant. |
Determining the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity. A lower Ki indicates a more potent inhibitor.
-
For Competitive Inhibitors: The Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation , provided the substrate concentration and the enzyme's Km for the substrate are known. [8] * Ki = IC₅₀ / (1 + [S]/Km)
-
Where [S] is the substrate concentration used in the IC₅₀ experiment.
-
-
For All Inhibition Types: The Ki can be determined graphically using a Dixon plot . [9] * Plot 1/V₀ (y-axis) against the inhibitor concentration [I] (x-axis) for several different fixed substrate concentrations.
-
The intersection point of the lines can be used to determine -Ki. [9]
-
Data Reporting and Best Practices
To ensure the trustworthiness and reproducibility of your findings, it is essential to follow best practices in data reporting.
-
Report Kinetic Parameters with Errors: All determined values (IC₅₀, Ki, Km, Vmax) should be reported with associated errors (e.g., standard deviation or standard error of the mean) from multiple replicate experiments.
-
Specify Assay Conditions: Clearly state all experimental conditions, including buffer composition, pH, temperature, enzyme concentration, and substrate used. [10]* Show Your Data: Include representative dose-response curves and Lineweaver-Burk or Dixon plots in your reports.
-
Beware of Artifacts: Be mindful of potential assay artifacts, especially in fluorescence-based assays where compound autofluorescence can be an issue. [11][6]Running control experiments with the inhibitor in the absence of the enzyme can help identify such interferences.
Conclusion
This guide provides a comprehensive framework for the systematic characterization of "3-Azepan-1-yl-1-methyl-propylamine" as a potential enzyme inhibitor. By following this workflow, researchers can generate high-quality, reliable data to determine the compound's target, potency, and mechanism of action. This information is critical for advancing the compound through the drug discovery pipeline or for its use as a chemical probe to study enzyme function. The principles and protocols outlined here are broadly applicable to the characterization of any novel enzyme inhibitor.
References
-
Cloud-Clone Corp. ELISA Kit for Spermine Oxidase (SMOX). Retrieved from [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 658, 1-21. Retrieved from [Link]
-
Patsnap. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Synapse. Retrieved from [Link]
-
Hubbard, M. J., & K-Y, C. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(11), 3298. Retrieved from [Link]
-
Gleiter, C. H., & Möller, H. J. (2020). Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates. Inflammation Research, 69(8), 815-823. Retrieved from [Link]
-
Kodym, A., & Tvrzická, E. (2018). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Molecules, 23(11), 2897. Retrieved from [Link]
-
Murray-Stewart, T., Wang, Y., & Casero, R. A. (2011). A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease. Methods in Molecular Biology, 720, 239-252. Retrieved from [Link]
-
Wallace, H. M., & Casero, R. A. (2015). Polyamine Structure and Synthetic Analogs. Polyamine-Anion Interactions in Biology and Medicine, 1-20. Retrieved from [Link]
-
Adachi, O., & Tursi, G. (2010). Mechanistic studies of human spermine oxidase: kinetic mechanism and pH effects. Biochemistry, 49(3), 549-558. Retrieved from [Link]
-
Cornish-Bowden, A. (2012). The use of Dixon plots to study enzyme inhibition. Biochemical Journal, 441(1), 1-10. Retrieved from [Link]
-
Knya. (2024, May 24). Difference between Reversible Enzyme Inhibition and Irreversible Enzyme Inhibition. Retrieved from [Link]
-
Auld, D. S. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. SLAS Discovery, 25(9), 996-1013. Retrieved from [Link]
-
Fiveable. (2025, September 12). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. Retrieved from [Link]
-
Shaff, R. E., & Beaven, M. A. (1976). Putrescine metabolism and the study of diamine oxidase activity in vivo. Biochemical Pharmacology, 25(9), 1057-1062. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Current Protocols in Chemical Biology, 2(4), 235-267. Retrieved from [Link]
-
Leff, P. (1995). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(3), 187-197. Retrieved from [Link]
-
Tipton, K., et al. (2014). Guidelines for reporting enzyme data: The STRENDA consortium. The Beilstein Journal of Organic Chemistry, 10, 1836-1845. Retrieved from [Link]
-
Tursi, G. F., et al. (2010). Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects. Biochemistry, 49(3), 549–558. Retrieved from [Link]
-
ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
-
Nonstop Neuron. (2022, September 29). The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. Retrieved from [Link]
-
Syatkin, S., et al. (2019). The investigation of structure-activity relationship of polyamine-targeted synthetic compounds from different chemical groups. Amino Acids, 51(11-12), 1595-1605. Retrieved from [Link]
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. Retrieved from [Link]
-
Creative Diagnostics. Chemiluminescence Immunoassay Guide. Retrieved from [Link]
-
Iannotti, F. A., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(19), 11494. Retrieved from [Link]
-
Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204. Retrieved from [Link]
Sources
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The investigation of structure-activity relationship of polyamine-targeted synthetic compounds from different chemical groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antizyme Inhibitors in Polyamine Metabolism and Beyond: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. thermofisher.com [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azepan-1-yl-1-methyl-propylamine
Welcome to the technical support center for the synthesis of 3-Azepan-1-yl-1-methyl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound. Our approach is grounded in established chemical principles and field-proven insights to help you optimize your reaction yield and purity.
Introduction to the Synthetic Strategy
The synthesis of 3-Azepan-1-yl-1-methyl-propylamine can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-azepanyl-butan-2-one. This is followed by a reductive amination of the ketone to yield the final product. This guide will cover two common methods for the synthesis of the intermediate ketone and provide a detailed exploration of the final reductive amination step, which is often the most critical for overall yield and purity.
Caption: Overall synthetic workflow for 3-Azepan-1-yl-1-methyl-propylamine.
Part 1: Synthesis of 4-Azepanyl-butan-2-one (Intermediate)
The efficient synthesis of this key ketone intermediate is paramount for a high-yielding overall process. Below are troubleshooting guides for two common synthetic routes.
Route A: Alkylation of Azepane with 4-Halo-2-butanone
This method involves the direct nucleophilic substitution of a halide by azepane.
Frequently Asked Questions (FAQs):
-
Q1: Which 4-halo-2-butanone should I use: chloro, bromo, or iodo?
-
A1: The reactivity of the halide follows the order I > Br > Cl. While 4-iodo-2-butanone would be the most reactive, it is also the most expensive and least stable. 4-bromo-2-butanone offers a good balance of reactivity and stability. 4-chloro-2-butanone is often more economical for large-scale synthesis but may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.[1]
-
-
Q2: What is the optimal solvent for this alkylation?
-
A2: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction. For a more environmentally friendly option, alcohols like isopropanol or ethanol can also be used, especially when a base is employed.
-
-
Q3: Do I need to use a base? If so, which one?
-
A3: Yes, a base is highly recommended to neutralize the hydrohalic acid (e.g., HBr, HCl) that is formed during the reaction. This prevents the protonation of the azepane starting material, which would render it non-nucleophilic. Common inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are effective and easy to remove during workup. An excess of azepane can also be used to act as both a reactant and a base, but this can complicate purification.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Insufficient reaction temperature or time. 2. Ineffective base. 3. Deactivated 4-halo-2-butanone (e.g., through polymerization). | 1. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) and monitor by TLC or GC. 2. Ensure the base is anhydrous and of good quality. Consider using a stronger base like potassium carbonate if using sodium bicarbonate. 3. Use freshly distilled or high-purity 4-halo-2-butanone. |
| Formation of a Quaternary Ammonium Salt (Over-alkylation) | The product, 4-azepanyl-butan-2-one, can react with another molecule of 4-halo-2-butanone. | Use a slight excess of azepane (e.g., 1.2-1.5 equivalents) to ensure the halo-ketone is consumed before it can react with the product. Add the 4-halo-2-butanone slowly to the reaction mixture containing azepane and the base. |
| Difficult Purification | Presence of unreacted azepane, the hydrohalide salt of azepane, and the product. | After the reaction, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted azepane. Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The product can then be purified by distillation under reduced pressure or column chromatography. |
Route B: Michael Addition of Azepane to Butenone (Methyl Vinyl Ketone)
This route involves the conjugate addition of azepane to an α,β-unsaturated ketone.[2][3]
Frequently Asked Questions (FAQs):
-
Q1: What are the advantages of the Michael addition over the alkylation route?
-
A1: The Michael addition can be a more atom-economical reaction. Butenone is a readily available and relatively inexpensive starting material.[4] This reaction can often be run under milder conditions and may avoid the formation of halide waste.
-
-
Q2: Is a catalyst required for this reaction?
-
A2: The Michael addition of amines to enones can often proceed without a catalyst, especially with a relatively nucleophilic amine like azepane. However, in some cases, a mild acid or base catalyst can accelerate the reaction. For this specific transformation, it is often performed neat or in a protic solvent like methanol or ethanol, which can facilitate proton transfer steps.[5]
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Polymerization of Butenone | Butenone is prone to polymerization, especially in the presence of strong acids or bases, or at elevated temperatures. | 1. Use freshly distilled butenone. 2. Keep the reaction temperature low, at least during the initial addition (e.g., 0-10 °C). 3. Add the butenone dropwise to the azepane. |
| Formation of the 1,2-Addition Product | Nucleophilic attack at the carbonyl carbon instead of the β-carbon. | This is generally not a major issue with soft nucleophiles like amines. The 1,4-addition (Michael addition) is thermodynamically favored. Running the reaction at or below room temperature will favor the 1,4-adduct. |
| Incomplete Reaction | Insufficient reaction time or temperature. | After the initial exothermic addition is complete, the reaction mixture can be allowed to stir at room temperature for several hours or gently warmed (e.g., to 40-50 °C) to drive the reaction to completion. Monitor the progress by TLC or GC. |
Part 2: Reductive Amination of 4-Azepanyl-butan-2-one
This is the final and often most challenging step, where the ketone is converted to the primary amine. Several methods are available, each with its own advantages and disadvantages.[6][7][8]
Caption: Common methods for the reductive amination of 4-Azepanyl-butan-2-one.
Method A: Hydride Reductive Amination
This is a one-pot reaction where the ketone, an ammonia source, and a reducing agent are combined.
Frequently Asked Questions (FAQs):
-
Q1: What is the best ammonia source to use?
-
A1: Anhydrous ammonia can be used, but it is often more convenient to use a salt like ammonium acetate or ammonium chloride. Ammonium acetate is often preferred as it buffers the reaction mixture to a weakly acidic pH, which is optimal for imine formation.[9]
-
-
Q2: Which hydride reducing agent is most suitable?
-
A2: Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is selective for the reduction of the iminium ion over the ketone.[6][10] However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride (NaBH(OAc)₃) has become a popular and safer alternative.[11] It is a milder reducing agent but is still highly effective for reductive aminations. Sodium borohydride (NaBH₄) can also be used, but care must be taken to control the pH, as it can reduce the ketone starting material, especially under acidic conditions.[6]
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Primary Amine | 1. Reduction of the starting ketone to the corresponding alcohol. 2. Incomplete imine formation. 3. Formation of the secondary amine (from the reaction of the product with another molecule of the ketone). | 1. If using NaBH₄, ensure the pH is not too acidic. Add the reducing agent after allowing some time for imine formation. Consider switching to NaBH₃CN or NaBH(OAc)₃. 2. Use a dehydrating agent like molecular sieves or run the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). 3. Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). |
| Reaction Stalls | Steric hindrance around the ketone can slow down the reaction. | Increase the reaction temperature and/or reaction time. The use of a Lewis acid catalyst like Ti(OiPr)₄ can activate the ketone towards imine formation.[6] |
Method B: Leuckart-Wallach Reaction
This method uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[12][13][14]
Frequently Asked Questions (FAQs):
-
Q1: What are the typical conditions for a Leuckart-Wallach reaction?
-
Q2: Does this reaction directly produce the primary amine?
-
A2: No, the initial product is the N-formyl derivative of the amine. This formamide must then be hydrolyzed under acidic or basic conditions to yield the free primary amine.[12]
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Formamide | 1. Insufficient temperature. 2. Decomposition of reactants or products at high temperatures. | 1. Ensure the reaction temperature is maintained within the optimal range. 2. Monitor the reaction closely and avoid unnecessarily long reaction times. |
| Incomplete Hydrolysis of the Formamide | Insufficiently harsh hydrolysis conditions (acid/base concentration, temperature, or time). | For acid hydrolysis, use a strong acid like concentrated HCl and heat the mixture to reflux. For basic hydrolysis, use a concentrated solution of NaOH or KOH and heat to reflux. Monitor the hydrolysis by TLC until the formamide is no longer present. |
| Formation of Byproducts | High temperatures can lead to various side reactions. | While difficult to completely avoid, careful temperature control and minimizing reaction time can help. Purification of the intermediate formamide before hydrolysis can sometimes be beneficial. |
Method C: Catalytic Reductive Amination
This method involves the use of a metal catalyst and a reducing agent, typically hydrogen gas.
Frequently Asked Questions (FAQs):
-
Q1: What are the common catalysts for this transformation?
-
A1: Raney Nickel (Ra-Ni) is a widely used and effective catalyst for the reductive amination of ketones with ammonia.[17][18] Other catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can also be used. More recently, cobalt-based catalysts have been shown to be highly effective under mild conditions.[11]
-
-
Q2: What are the advantages of catalytic hydrogenation?
-
A2: This method is often considered a "greener" alternative as it avoids the use of stoichiometric hydride reagents and generates water as the only byproduct. The catalyst can often be recovered and reused.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Catalyst Activity | 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or poor mixing. 3. Catalyst deactivation. | 1. Ensure all reagents and solvents are of high purity and free from catalyst poisons like sulfur compounds. 2. Ensure adequate agitation to keep the catalyst suspended and increase the hydrogen pressure if necessary. 3. Use a fresh batch of catalyst or increase the catalyst loading. |
| Formation of the Secondary Amine | The primary amine product reacts with another molecule of the ketone, followed by reduction. | Use a large excess of ammonia. Running the reaction at a lower temperature may also favor the formation of the primary amine. |
| Reduction of the Ketone to an Alcohol | This can be a competing side reaction. | The presence of ammonia generally favors the formation of the imine and its subsequent reduction to the amine. Optimizing the reaction conditions (temperature, pressure, catalyst) can help to favor amination over simple ketone reduction. |
Part 3: Purification of 3-Azepan-1-yl-1-methyl-propylamine
The final product is a basic amine and requires specific purification techniques.
Frequently Asked Questions (FAQs):
-
Q1: What is the best method for purifying the final product?
-
A1: Distillation under reduced pressure is the preferred method for purification on a larger scale. For smaller scales or for achieving very high purity, column chromatography on silica gel can be used, but it requires special considerations for basic compounds.
-
Troubleshooting Guide for Purification:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Streaking on Silica Gel TLC/Column | The basic amine interacts strongly with the acidic silica gel. | 1. Pre-treat the silica gel with a base like triethylamine. 2. Use a mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol. |
| Difficulty in Separating from Starting Ketone | The product and starting material may have similar polarities. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Alternatively, the crude product can be dissolved in a suitable solvent and washed with a dilute acid to extract the basic amine product into the aqueous layer, leaving the neutral ketone in the organic layer. The aqueous layer can then be basified and the product re-extracted. |
| Product is an Oil and Difficult to Handle | The free amine may be a low-melting solid or an oil. | Consider converting the amine to a crystalline salt (e.g., hydrochloride or oxalate) for easier handling, storage, and purification by recrystallization. The free base can be regenerated by treatment with a base. |
Experimental Protocols
Protocol 1: Synthesis of 4-Azepanyl-butan-2-one via Alkylation
-
To a stirred solution of azepane (1.2 eq.) and anhydrous potassium carbonate (1.5 eq.) in acetonitrile (5 mL per gram of azepane) at room temperature, add 4-chloro-2-butanone (1.0 eq.) dropwise.
-
Heat the reaction mixture to 60 °C and monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 4-azepanyl-butan-2-one (1.0 eq.) and ammonium acetate (5 eq.) in methanol (10 mL per gram of ketone), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC.
-
After completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55–72. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Hutchins, R. O., & Natale, N. R. (1979). Sodium Borohydride in Acetic Acid—A Convenient Reagent for the Reductive Amination of Ketones. The Journal of Organic Chemistry, 44(8), 1364–1368. [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
-
Rice, R. G., & Kohn, E. J. (1955). Raney Nickel-Catalyzed Hydrogenation of Nitriles. Journal of the American Chemical Society, 77(15), 4052–4054. [Link]
-
Wallach, O. (1893). Ueber die Einwirkung von Formaldehyd auf Amine. Berichte der deutschen chemischen Gesellschaft, 26(2), 1987-1998. [Link]
- Hale, W. J., & Underkofler, L. A. (1945). U.S. Patent No. 2,371,577. Washington, DC: U.S.
-
Alexander, E. R., & Mudrak, A. (1950). A New Catalyst for the Reductive Amination of Ketones. Journal of the American Chemical Society, 72(4), 1810–1812. [Link]
- CN103553890A - Synthesis method of 4-chloro-2-butanone - Google P
- CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google P
-
4,4-dimethoxy-2-butanone - Organic Syntheses Procedure. (n.d.). [Link]
-
Michael Addition - Organic Chemistry Portal. (n.d.). [Link]
-
Leuckart reaction - Sciencemadness Wiki. (2020, February 11). [Link]
-
Beller, M., & Jagadeesh, R. V. (2018). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 57(31), 9634-9637. [Link]
-
Kaur, H., Kumar, V., & Kumar, S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1676-1708. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16, 350-358. [Link]
-
Irrgang, T., & Kempe, R. (2020). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. ACS Catalysis, 10(15), 8546-8557. [Link]
-
Exploring the Synthesis and Applications of 4-Hydroxy-2-butanone. (2026, January 20). [Link]
-
A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529-535. [Link]
- EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google P
-
Reaction of aromatic amines with methyl vinyl ketone in the presence of... - ResearchGate. (n.d.). [Link]
-
(r)-(−)-10-methyl-1(9)-octal-2-one - Organic Syntheses Procedure. (n.d.). [Link]
-
Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones | Request PDF. (n.d.). [Link]
-
4-amino-2-Butanone - ChemBK. (n.d.). [Link]
-
Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. - Filo. (2025, June 9). [Link]
-
Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC. (2023, January 11). [Link]
-
Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State - Semantic Scholar. (2022, November 21). [Link]
Sources
- 1. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]
- 2. Michael Addition [organic-chemistry.org]
- 3. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 4. US2371577A - Preparation of methyl vinyl ketone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Azepan-1-yl-1-methyl-propylamine
Welcome to the technical support guide for the synthesis of 3-Azepan-1-yl-1-methyl-propylamine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, mechanistic insights, and detailed protocols to navigate the common challenges encountered during this synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory.
Section 1: Overview of the Primary Synthetic Strategy
The most reliable and commonly employed route for synthesizing 3-Azepan-1-yl-1-methyl-propylamine involves a two-step sequence. First, the key intermediate, 4-(azepan-1-yl)butan-2-one , is prepared. This is followed by a reductive amination with methylamine to yield the final product. This strategy offers good control over the introduction of the different amine functionalities and is generally amenable to scale-up.
Caption: General two-step synthetic workflow.
This guide will focus primarily on troubleshooting the critical reductive amination step, as it presents the most frequent and complex challenges.
Section 2: Troubleshooting the Reductive Amination Step
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[1] While powerful, the reaction is a delicate equilibrium between multiple competing processes.
Q1: My reaction yield is low, and I've isolated a significant amount of 4-(azepan-1-yl)butan-2-ol. What is causing this?
Answer: This is a classic case of the ketone reduction side reaction outcompeting the desired amination pathway. The reducing agent is reducing the starting ketone to its corresponding secondary alcohol before it can effectively react with methylamine to form the imine intermediate.
Causality:
-
Potent Reducing Agent: You are likely using a strong, non-selective hydride donor like sodium borohydride (NaBH₄). NaBH₄ is highly effective at reducing ketones but is less efficient at reducing the C=N bond of the imine, especially under neutral or basic conditions where imine formation is slow.[2]
-
Sub-optimal pH: Imine formation is acid-catalyzed. If the reaction medium is neutral or basic, the equilibrium favors the starting materials (ketone and amine) over the imine. This gives the reducing agent ample opportunity to attack the more abundant ketone.
Solutions:
-
Switch to a Selective Reducing Agent: The most effective solution is to use a reducing agent that is more selective for the protonated iminium ion over the ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the ketone readily but is highly effective for reducing the iminium ion intermediate. It also tolerates mildly acidic conditions well.[3]
-
Sodium cyanoborohydride (NaBH₃CN): Another excellent choice that is selective for the iminium ion at acidic pH. However, due to the potential for generating toxic HCN gas if the pH drops too low (< pH 3-4) and cyanide contamination in the waste stream, NaBH(OAc)₃ is often preferred, especially in process development.[2][3]
-
-
Control the pH: Maintain a weakly acidic pH (typically 5-6). This can be achieved by using methylamine hydrochloride salt or by adding a mild acid like acetic acid. This optimal pH protonates the hemiaminal intermediate, facilitating water loss to form the iminium ion, which is the species that is rapidly reduced.
Q2: My final product is contaminated with a higher molecular weight impurity. LC-MS suggests it's from the addition of my product to another molecule of the starting ketone. How can I prevent this?
Answer: You are observing the formation of a tertiary amine byproduct, where the desired secondary amine product acts as a nucleophile itself, reacting with another equivalent of the starting ketone.
Causality: The product, 3-Azepan-1-yl-1-methyl-propylamine, is a secondary amine and remains nucleophilic under the reaction conditions. It can compete with methylamine to attack the starting ketone, leading to a new, larger iminium ion that is subsequently reduced. This is more common when the primary amine (methylamine) is not present in sufficient excess or when the reaction is run for an extended period after the primary amine has been consumed.
Solutions:
-
Stoichiometric Control: Use a significant excess of the primary amine (methylamine), typically 2 to 5 equivalents. This statistically favors the reaction of the ketone with methylamine over the secondary amine product.
-
Order of Addition: In what is known as an indirect reductive amination, you can pre-form the imine by mixing the ketone and methylamine in the presence of a dehydrating agent (like molecular sieves) or by azeotropic removal of water before adding the reducing agent. This minimizes the concentration of free ketone available to react with the product.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting ketone. Stop the reaction once the ketone is consumed to prevent the slower formation of the tertiary amine byproduct.
Caption: Competing pathways in reductive amination.
Q3: The reaction seems sluggish and stalls, leaving a lot of unreacted starting ketone even after 24 hours. What could be wrong?
Answer: A stalled reaction typically points to issues with reagent activity, improper pH, or catalyst poisoning (if applicable).
Causality:
-
Inactive Reducing Agent: Borohydride reagents, especially NaBH(OAc)₃, can decompose upon improper storage (exposure to moisture).
-
Incorrect pH: While a weakly acidic pH is optimal, a strongly acidic environment (pH < 4) can fully protonate the methylamine, rendering it non-nucleophilic. It can no longer attack the ketone carbonyl, and the reaction will not proceed.
-
Catalytic Hydrogenation Issues: If you are using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned by sulfur-containing impurities or other functional groups. While not the primary method discussed, it's a possibility in some protocols.
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of NaBH(OAc)₃ or test the activity of your current batch on a simpler, reliable substrate.
-
Measure and Adjust pH: Before adding the reducing agent, measure the pH of the ketone and amine mixture. Adjust to the 5-6 range with glacial acetic acid or a mild base as needed.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often increase the rate of imine formation and subsequent reduction, but this must be balanced against potential side reactions.
Section 3: Comparison of Reductive Amination Conditions
The choice of reducing agent is the most critical variable in this synthesis. The following table summarizes the key features of common reagents used for this transformation.
| Reducing Agent | Typical Solvent | Optimal pH | Pros | Cons |
| NaBH(OAc)₃ | DCE, THF, CH₃CN | 5 - 6 | High selectivity for imines/iminium ions; mild; commercially available. | Higher cost; moisture sensitive. |
| NaBH₃CN | MeOH, EtOH | 4 - 6 | High selectivity; effective. | Highly toxic (cyanide) ; requires careful pH control to avoid HCN gas. |
| NaBH₄ / Ti(OiPr)₄ | DCM, THF | Neutral | Forms imine in situ via Lewis acid activation.[3] | Requires stoichiometric titanium reagent; workup can be complex. |
| H₂ / Catalyst (Pd, Pt) | MeOH, EtOH | Neutral/Acidic | "Green" reagent; high atom economy; effective. | Requires specialized hydrogenation equipment; catalyst can be sensitive to poisoning. |
| Formic Acid (Leuckart-Wallach) | None (reagent) | Acidic | Inexpensive; one-pot procedure. | High temperatures required; potential for N-formyl byproduct formation.[4][5] |
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of 4-(azepan-1-yl)butan-2-one (Intermediate)
This protocol is based on a standard nucleophilic substitution.
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azepane (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (5 mL per 1 g of azepane).
-
Addition: Add 4-chlorobutan-2-one (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction by TLC or GC-MS for the disappearance of azepane.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1% triethylamine) to yield the pure ketone intermediate.
Protocol 4.2: Reductive Amination to Yield 3-Azepan-1-yl-1-methyl-propylamine
This protocol uses the preferred NaBH(OAc)₃ reagent.
-
Reagents & Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(azepan-1-yl)butan-2-one (1.0 eq) and dichloroethane (DCE) (10 mL per 1 g of ketone).
-
Amine Addition: Add a solution of methylamine (2.0 eq, e.g., as a 2M solution in THF or as methylamine hydrochloride with 1.0 eq of a non-nucleophilic base like DIEA).
-
pH Adjustment (Optional but Recommended): Add glacial acetic acid dropwise until the pH of a wet paper test strip is in the 5-6 range. Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. An exotherm may be observed. Maintain the temperature below 30 °C with a water bath if necessary.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the intermediate imine and starting ketone.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of methanol in DCM with 1% triethylamine) or by conversion to its hydrochloride salt for crystallization.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use the Eschweiler-Clarke reaction to methylate 3-azepan-1-yl-propylamine instead?
-
A: Yes, this is a viable alternative route if you have the primary amine precursor. The Eschweiler-Clarke reaction uses formaldehyde and formic acid to achieve N-methylation.[6][7] It avoids the use of expensive borohydrides but requires heating and can sometimes lead to complex purification. The reaction stops at the tertiary amine, avoiding quaternization, which is an advantage.[8]
-
-
Q: My final product appears as a broad spot on a silica TLC plate. How can I get sharper spots?
-
A: Basic amines like your product often interact strongly with the acidic silica gel, causing streaking. To resolve this, add a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide, to your TLC mobile phase. This neutralizes the acidic sites on the silica and leads to much sharper spots.
-
-
Q: How should I store the final product?
-
A: As a free base, the product is a liquid or low-melting solid that can be sensitive to atmospheric CO₂ (forming a carbonate salt). For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (N₂ or Argon) in a refrigerator. Converting it to a stable, crystalline salt (e.g., hydrochloride or fumarate) is the preferred method for long-term stability and easier handling.
-
Section 6: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
References
-
Shaikh, A., Ghorpade, R., & Sangshetti, J. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Nazarov, A. A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. Available at: [Link]
-
Kaur, H., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Catalysts, 11(9), 1087. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Singh, H., & Singh, P. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 119-130. Available at: [Link]
-
Wikipedia. (2023). Reductive amination. Available at: [Link]
-
Organic Chemistry Tube. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
- Törös, S., et al. (2009). Method For The Synthesis Of Substituted Formylamines And Substituted Amines. U.S. Patent Application No. 12/293,074.
- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. (Abstract available, full text may require subscription).
-
Name Reaction. (n.d.). Eschweiler-Clarke reaction. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. name-reaction.com [name-reaction.com]
Technical Support Center: Purification of 3-Azepan-1-yl-1-methyl-propylamine
Welcome to the technical support center for "3-Azepan-1-yl-1-methyl-propylamine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this tertiary amine. We will delve into the causality behind experimental choices, providing field-proven insights to ensure you can develop a robust and reproducible purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My crude NMR shows a complex mixture. Where do I even start?
Answer:
A complex crude mixture is common, especially if the synthesis was a reductive amination. The first step is to identify the likely culprits.
Causality: Reductive amination, a common route for this molecule, can produce several byproducts including unreacted starting materials (ketone and azepane), the intermediate imine, and byproducts from the reducing agent.[1][2] Understanding these potential impurities is key to designing a purification strategy.
Recommended Actions:
-
Initial Workup - Acid/Base Extraction: Before attempting chromatography or distillation, perform a liquid-liquid extraction.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute acid solution (e.g., 1M HCl). Your product, being a basic amine, will move into the aqueous layer as a protonated salt, leaving non-basic impurities in the organic layer.[3]
-
Separate the layers. Basify the aqueous layer with a base like NaOH to a pH > 12.
-
Extract your deprotonated amine back into an organic solvent.
-
Wash with brine, dry over an anhydrous salt (like Na₂SO₄), and concentrate. This will significantly clean up your material.
-
-
Analytical Assessment: Run a new NMR and a GC-MS on this partially purified material. This will give you a much clearer picture of the remaining impurities and their relative boiling points and polarities, guiding your next purification step.
Problem 2: I see significant streaking and poor separation on my silica gel TLC plate.
Answer:
This is a classic issue when purifying basic amines on standard silica gel.
Causality: Silica gel is acidic (due to silanol groups, Si-OH) and can strongly and irreversibly bind to basic compounds like your tertiary amine.[4] This acid-base interaction leads to significant band spreading, tailing (streaking), and in some cases, product decomposition on the column.[4][5]
Recommended Actions:
-
Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica.
-
Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase (eluent). A common starting point is 0.5-1% TEA in your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[4][6] The TEA will preferentially interact with the acidic silanols, allowing your product to travel through the column more cleanly.
-
Pre-treating the Silica: For column chromatography, you can make a slurry of the silica gel in your mobile phase containing the amine additive. This ensures the entire stationary phase is neutralized before you load your sample.[6]
-
-
Alternative Stationary Phases: If streaking persists, consider other options:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[7] Basic or neutral alumina will not have the strong acidic interactions.
-
Amino-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more amine-friendly environment.[4]
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (e.g., C18) chromatography with an appropriate mobile phase (like acetonitrile/water with a TEA additive) can be very effective.[4]
-
Troubleshooting Flowchart: Silica Gel Chromatography of Amines
Caption: A decision tree for troubleshooting poor chromatographic separation of basic amines.
Problem 3: My product seems to be co-distilling with an impurity.
Answer:
This suggests the impurity has a boiling point very close to your product. A standard distillation may not be sufficient.
Causality: Structurally similar impurities, such as isomers or homologs formed during synthesis, can have very similar boiling points, making separation by simple distillation difficult. The target compound, 3-Azepan-1-yl-1-methyl-propylamine, is a relatively high-boiling liquid, which introduces the risk of thermal decomposition at atmospheric pressure.[8][9]
Recommended Actions:
-
Switch to Vacuum Distillation: This is the most critical step. By reducing the pressure, you significantly lower the boiling point of your compound, which prevents thermal degradation and can often improve the separation efficiency between closely boiling substances.[9][10][11][12] A structurally similar but non-methylated version, 3-(Azepan-1-yl)propylamine, has a reported boiling point of 70-72°C at 0.5 mmHg.[13] Your product will likely have a similar or slightly higher boiling point under vacuum.
-
Use a Fractionating Column: For impurities with very close boiling points, a simple distillation setup is inadequate. Use a fractionating column (e.g., a Vigreux or packed column) between your distillation flask and the condenser. This provides multiple theoretical plates for vapor-liquid equilibrium, enhancing separation.
-
Optimize Distillation Parameters:
-
Slow Heating: Heat the distillation flask slowly and evenly to allow equilibrium to be established in the column.
-
Insulation: Insulate the column to minimize heat loss and maintain a proper temperature gradient.
-
Collect Fractions: Collect the distillate in small fractions and analyze each by GC-MS or NMR to identify the pure product fractions.
-
Comparison of Purification Techniques
| Technique | Pros | Cons | Best For... |
| Acid-Base Extraction | Fast, inexpensive, removes non-basic impurities.[3][14] | Will not separate other basic impurities from the product. | Initial crude cleanup. |
| Vacuum Distillation | Excellent for high-boiling liquids, prevents decomposition, removes non-volatile impurities.[9][11] | Requires specialized equipment; may not separate isomers with very close boiling points. | Removing starting materials and high-boiling byproducts after initial extraction. |
| Flash Chromatography (Modified) | High resolution, can separate closely related compounds.[15] | Can be slow and solvent-intensive; requires careful method development for amines.[6] | Isolating the final pure product from polar or isomeric impurities that distillation cannot remove. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of 3-Azepan-1-yl-1-methyl-propylamine?
While specific experimental data for this exact molecule is sparse, we can infer properties from its structure and similar compounds. It is a diamine with a molecular weight of 170.30 g/mol .[16][17] It is expected to be a colorless to pale yellow oil or liquid at room temperature.[13] Given its structure, it is a high-boiling liquid, and purification by distillation should be performed under vacuum to prevent decomposition.[8][9]
Q2: My synthesis was a reductive amination. What is the most likely major impurity I need to remove?
If the reduction step was incomplete, the most likely and often most challenging impurity to remove is the intermediate imine . Imines can have similar polarities to the final amine product, making them difficult to separate.[1][2]
-
Troubleshooting Tip: If you suspect an incomplete reaction, try extending the reaction time or using a more robust reducing agent like sodium triacetoxyborohydride (STAB), which is highly effective for reductive aminations. An acid-base workup may not efficiently separate the imine from the amine, making chromatography or careful fractional distillation necessary.[1][2]
Q3: Can I use a salt precipitation/crystallization method to purify my product?
Yes, this is a viable and often overlooked technique.
-
Methodology: Dissolve your partially purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of an acid like HCl (in ether or isopropanol) or trichloroacetic acid.[2] The amine hydrochloride salt will often precipitate out of the solution as a solid. This solid can be collected by filtration and washed with cold solvent to remove non-basic, soluble impurities. The pure amine can then be recovered by dissolving the salt in water, basifying the solution, and extracting the free base into an organic solvent. This method is excellent for removing impurities that do not form salts.
Q4: I'm performing flash chromatography. What is a good starting solvent system?
For a tertiary amine of this nature on silica gel (with 1% TEA added), a good starting point would be a gradient of ethyl acetate in hexanes, or for more polar impurities, a gradient of methanol in dichloromethane (DCM).
-
Step-by-Step Protocol:
-
TLC Analysis: First, find a solvent system that gives your product an Rf value of ~0.2-0.3 on a TEA-treated TLC plate.
-
Column Packing: Pack your column using a slurry of silica gel in your starting eluent (e.g., 98% DCM / 1% MeOH / 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
Elution: Run the column with your chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Experimental Workflow: General Purification Strategy
Caption: A recommended multi-step workflow for the purification of 3-Azepan-1-yl-1-methyl-propylamine.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
- Purification of tertiary amines using an adsorbent. (1981).
-
Troubleshooting Thin Layer Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2024). Reddit. [Link]
-
Vacuum Distillation For Amine Regeneration . (2012). Cheresources.com Community. [Link]
-
3-(Azepan-1-yl)-N-methylpropan-1-amine . PubChem, National Center for Biotechnology Information. [Link]
-
Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]
- Synthesis Method of 3-Methylamino-1, 2-Propanediol. (2012).
-
Amine purification . (2011). Science Forums. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture . (2020). ACS Publications, Organic Process Research & Development. [Link]
-
Overview of Vacuum Distillation . (2022). Chemistry LibreTexts. [Link]
-
3-(Azepan-1-yl)propan-1-amine . PubChem, National Center for Biotechnology Information. [Link]
-
Supporting Information . The Royal Society of Chemistry. [Link]
- Process for the purification of tertiary amines. (1982).
-
Amine column degradation . (2009). Chromatography Forum. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2024). Reddit. [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements . BRANDTECH Scientific. [Link]
- Preparation of 3-methoxy propanamine. (2011).
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Workup: Amines . University of Rochester, Department of Chemistry. [Link]
-
Retrosynthesis with Amines . (2021). YouTube. [Link]
-
Vacuum Distillation . Busch United Kingdom. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 8. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. When Vacuum Distillation is Useful [sihaienergytech.com]
- 11. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 12. buschvacuum.com [buschvacuum.com]
- 13. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. chemscene.com [chemscene.com]
- 17. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 3-Azepan-1-yl-1-methyl-propylamine
Here is a technical support center with troubleshooting guides and FAQs for "3-Azepan-1-yl-1-methyl-propylamine" analytical method development.
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the analytical method development of 3-Azepan-1-yl-1-methyl-propylamine. This molecule, with its secondary and tertiary amine functionalities, presents a unique set of challenges in chromatographic analysis.[1][2] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and develop robust, reliable analytical methods. We will address common issues from first principles, ensuring your methods are both accurate and defensible.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an analytical method for 3-Azepan-1-yl-1-methyl-propylamine?
The core analytical challenges stem directly from its chemical structure:
-
High Basicity: The molecule contains two amine groups, making it highly basic.[3][4] This leads to strong interactions with acidic surfaces in chromatographic systems, particularly the residual silanol groups on silica-based HPLC columns, causing significant peak tailing.[5][6]
-
High Polarity: Its structure results in high polarity and water solubility, which can cause poor retention in standard reversed-phase (RP-HPLC) chromatography.
-
Lack of a Strong UV Chromophore: The molecule is a saturated aliphatic amine and lacks conjugated double bonds, meaning it does not absorb light strongly in the conventional UV range (230-400 nm). This results in very poor sensitivity for UV-Vis detectors.
-
GC Suitability: Direct analysis by Gas Chromatography (GC) is problematic due to the high polarity and potential for low volatility, which can lead to poor peak shape and adsorption onto the column.[7] Derivatization is often necessary to overcome these issues.[7][8]
-
Potential for Nitrosamine Formation: As a secondary amine, it is a potential precursor for the formation of N-nitrosamine impurities, a class of compounds under intense regulatory scrutiny due to their mutagenic potential.[9][10] This necessitates careful stability assessment.
Q2: Which technique is better for this compound: HPLC or GC?
The choice depends on the available equipment and the goals of the analysis.
-
HPLC with Mass Spectrometry (LC-MS) is the most powerful and recommended technique. It bypasses the low UV sensitivity issue and provides mass confirmation. However, even with LC-MS, chromatographic issues like peak tailing must be resolved for good quantitative performance.
-
HPLC with alternative detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used if MS is unavailable.
-
Gas Chromatography (GC) is a viable option but almost always requires a derivatization step to block the polar amine groups, thereby increasing volatility and improving peak shape.[8][11] This adds a sample preparation step that must be carefully controlled and validated.
Q3: My HPLC peak shape is terrible (severe tailing). What is the first thing I should try?
Peak tailing for basic compounds is the most common issue.[12][13] The primary cause is the interaction between the protonated amine analyte and negatively charged, ionized silanol groups on the silica surface of the column.[6]
The most effective first step is to control the mobile phase pH. By lowering the pH to ~2.5-3.0, you protonate the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions that cause tailing.[5][14]
Q4: The UV sensitivity is too low to be useful. How can I improve detection?
This is an expected challenge due to the molecule's structure. You have several options:
-
Use Low Wavelength UV: Set your detector to a low wavelength, such as 200-215 nm. While this can increase the signal, it also dramatically increases baseline noise and interference from mobile phase components and impurities. High-purity solvents are essential.
-
Use a Mass Spectrometer (LC-MS): This is the ideal solution. MS detection is highly sensitive and specific and does not rely on a chromophore.
-
Use a Universal Detector: Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are concentration-dependent detectors that do not require a chromophore. They are a good alternative to MS for quantification.
-
Derivatization: React the amine with a reagent that attaches a strongly UV-absorbing or fluorescent tag to the molecule. This is a common technique but adds complexity to the sample preparation.[15]
Q5: What are the key stability concerns for this molecule that my method should be able to detect?
For a molecule like 3-Azepan-1-yl-1-methyl-propylamine, the primary stability concerns are:
-
Oxidative Degradation: Amines can be susceptible to oxidation.[16] Forced degradation studies using an oxidizing agent like hydrogen peroxide are crucial to identify potential oxidative degradants.
-
Nitrosamine Formation: As a secondary amine, it can react with nitrosating agents (like residual nitrites from excipients or the environment) to form a specific N-nitrosamine.[10] A stability-indicating method must be able to separate the parent compound from any potential nitrosamine degradant.
Therefore, developing a stability-indicating analytical method (SIAM) through forced degradation studies is not just good practice; it is a regulatory expectation.[17]
Troubleshooting Guide: RP-HPLC Method Development
Problem: Severe Peak Tailing
This is the most common issue encountered with basic amines.[12] The goal is to minimize the interaction between the positively charged analyte and negatively charged silanols on the column packing.
Caption: Troubleshooting flowchart for HPLC peak tailing.
1. Mobile Phase pH Adjustment (First Line of Defense)
-
Why it works: At a low pH (e.g., 2.5), the acidic silanol groups (Si-OH) on the silica surface are fully protonated and thus electrically neutral. This eliminates the strong ionic attraction for the positively charged amine analyte, leaving only the desired reversed-phase interaction.[14]
-
Protocol: Prepare the aqueous component of your mobile phase with a buffer or acid to maintain a stable pH.
2. Use of Ion-Pairing Agents (When pH adjustment is not enough)
-
Why it works: An ion-pairing reagent is a molecule with a long alkyl chain (for retention) and a charge opposite to the analyte. For our cationic amine, an anionic reagent like an alkyl sulfonate is used. The reagent pairs with the analyte in the mobile phase, forming a neutral complex that has better retention and peak shape.[19]
-
Protocol:
-
Add 5 mM sodium heptanesulfonate to the aqueous portion of the mobile phase.
-
Adjust the pH to between 3 and 4.
-
Equilibrate the column thoroughly, as ion-pairing reagents can take a long time to coat the stationary phase.
-
-
Important Consideration: Ion-pairing reagents are non-volatile and will contaminate an MS source.[20] Dedicate an HPLC column specifically for ion-pairing methods , as the reagents are difficult to wash out completely.[21]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Comments |
| Column | High-purity, end-capped C18 or C8 (e.g., Phenomenex Luna, Waters Symmetry) | Minimizes available silanol groups from the start. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS) OR 20mM KH2PO4, pH 2.5 (UV) | Controls silanol ionization. Formic acid is volatile for MS.[18] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic solvents. |
| Gradient | 5% to 60% B over 15 minutes | A good starting point to determine the required elution strength. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. |
| Column Temp. | 30-40 °C | Improves efficiency and can sometimes reduce tailing. |
| Detector | MS (ESI+) OR UV @ 205 nm | MS is preferred. If using UV, go to low wavelengths and use high-purity solvents. |
| Injection Vol. | 5-10 µL | Keep low to prevent column overload. |
Troubleshooting Guide: GC Method Development
Direct GC analysis of this polar amine is challenging. Derivatization is the most reliable path to a robust method.[7]
Problem: Broad, Tailing, or No Peaks in GC Analysis
-
Cause: The polar amine groups are interacting with active sites in the GC inlet and column, or the compound is not volatile enough to elute.
-
Solution: Chemical derivatization to cap the active N-H group. This reduces polarity, breaks intermolecular hydrogen bonds, and increases volatility.[7]
Acylation with a reagent like propyl chloroformate is a simple, rapid, and effective method for derivatizing primary and secondary amines.[8] The reaction converts the amine into a much more volatile and less polar carbamate.
-
Sample Preparation:
-
Dissolve ~10 mg of the analyte in 1 mL of a suitable solvent (e.g., Methanol).
-
-
Reaction Mixture:
-
In a 2 mL autosampler vial, add 100 µL of your sample solution.
-
Add 200 µL of a basic buffer (e.g., pH 9-10 Sodium Borate buffer).[8]
-
Add 200 µL of a 50 mg/mL solution of propyl chloroformate in a non-polar solvent like hexane.
-
-
Reaction:
-
Cap the vial immediately and vortex vigorously for 1-2 minutes at room temperature. The reaction is very fast.
-
-
Extraction:
-
Allow the layers to separate. The top hexane layer contains your derivatized analyte.
-
Carefully transfer the top hexane layer to a new vial for GC injection.
-
-
GC Analysis:
-
Inject the hexane layer into the GC-MS or GC-FID.
-
Table 2: Recommended Starting GC Parameters for Derivatized Analyte
| Parameter | Recommended Condition | Rationale & Comments |
| Column | Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane, like a DB-5ms) | A general-purpose, robust column suitable for a wide range of derivatized compounds.[22] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the less polar derivative. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | A typical starting program to ensure elution of the derivatized compound. |
| Detector | FID or Mass Spectrometer (MS) | FID is a robust universal detector. MS provides confirmation of the derivative's structure. |
Forced Degradation & Stability-Indicating Method Development
Q: Why are forced degradation studies essential for this compound?
Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions like strong acid, base, oxidation, heat, and light to intentionally produce degradation products. These studies are critical for:
-
Demonstrating Specificity: It proves that your analytical method can separate the intact drug from its potential degradation products, which is the definition of a "stability-indicating" method.[23]
-
Understanding Degradation Pathways: It helps identify how the molecule might break down over its shelf life.[17] For 3-Azepan-1-yl-1-methyl-propylamine, this is crucial for investigating its potential to form nitrosamines or oxidative degradants.
-
Regulatory Compliance: ICH guidelines mandate stress testing to be performed to support the development of a stability-indicating method.
Workflow for a Forced Degradation Study
Caption: Workflow for developing a stability-indicating method.
References
- Vertex AI Search. (n.d.). Analytical method development and Validation for the Estimation of Avacopan in bulk and capsuledosage form by RP-HPLC.
- Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil.
- National Institutes of Health. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC.
- ChemScene. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
- ChemicalBook. (2024). 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0.
- PubChem. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
- Nitrosamines Exchange. (2024, January 15). Risk assessment not strong enough, specifically on related impurities containing secondary amine.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
- Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Semantic Scholar. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review.
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- MedCrave online. (2016). Forced degradation studies.
- National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-(Azepan-1-yl)-N-methylpropan-1-amine | C10H22N2 | CID 20600700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC Technical Tip [discover.phenomenex.com]
- 9. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ⚖️ Risk assessment not strong enough, specifically on related impurities containing secondary amine - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. academic.oup.com [academic.oup.com]
- 12. chromtech.com [chromtech.com]
- 13. acdlabs.com [acdlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biomedres.us [biomedres.us]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. welch-us.com [welch-us.com]
- 21. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 22. phenomenex.com [phenomenex.com]
- 23. semanticscholar.org [semanticscholar.org]
"3-Azepan-1-yl-1-methyl-propylamine" inconsistent biological assay results
Technical Support Center: 3-Azepan-1-yl-1-methyl-propylamine
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Biological Assay Results
Welcome to the technical support resource for researchers working with 3-Azepan-1-yl-1-methyl-propylamine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding inconsistent results in biological assays. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the scientific rationale behind each step, empowering you to diagnose and resolve experimental variability effectively.
The chemical structure of 3-Azepan-1-yl-1-methyl-propylamine, a tertiary amine with a propyl chain, suggests it is likely being investigated for its activity on monoamine transporters (such as DAT, SERT, and NET) or other related neurological targets. This guide will therefore focus on troubleshooting within the context of common pharmacological assays like radioligand binding and functional uptake studies.
Section 1: The First Checkpoint - Compound Integrity and Preparation
Before troubleshooting the complexities of a biological assay, it is imperative to validate the primary tool: the compound itself. Inconsistent results often originate from issues with the compound's identity, purity, or handling.
FAQ 1.1: My IC50 values are shifting between experiments. Could the compound itself be the problem?
Absolutely. This is the most common and critical starting point for any troubleshooting endeavor. Before suspecting cellular systems or assay reagents, you must verify the quality and concentration of your test article.
Root Causes & Troubleshooting Steps:
-
-
Actionable Protocol: Perform an independent purity and identity analysis. The gold standard is quantitative NMR (qNMR), which can confirm the structure and provide an absolute purity value without a specific reference standard for the compound itself.[1] High-resolution mass spectrometry (HRMS) should also be used to confirm the exact mass.
-
-
Solubility Issues: If the compound precipitates in your assay buffer, the effective concentration will be lower and more variable than the nominal concentration. This is a frequent issue when moving from a high-concentration DMSO stock to an aqueous buffer.[4]
-
Actionable Protocol: Determine the kinetic solubility of your compound in the final assay buffer. Prepare the highest concentration planned for your assay, incubate under the exact assay conditions (time, temperature), and then centrifuge. Analyze the supernatant by HPLC-UV or LC-MS to determine the actual concentration in solution. If solubility is an issue, consider reformulating with excipients like BSA or cyclodextrins, but be aware these can also interact with the assay system.
-
-
Hygroscopicity & Weighing Errors: Many amine-containing compounds exist as hydrochloride salts, which can be hygroscopic. Absorption of atmospheric water will lead to inaccuracies in weighing, resulting in lower-than-expected stock concentrations.
-
Actionable Protocol: Store the compound in a desiccator. When preparing a stock solution, use a high-precision balance in a controlled-humidity environment if possible. It is best practice to prepare a concentrated stock (e.g., 10-50 mM in 100% DMSO), aliquot it into single-use vials, and store it at -20°C or -80°C to minimize freeze-thaw cycles and solvent evaporation.
-
FAQ 1.2: I'm seeing activity, but it's not what I expected based on the literature for similar compounds. What could be wrong?
This points towards a more nuanced issue with the compound's chemical identity: stereoisomerism.
Root Causes & Troubleshooting Steps:
The structure of 3-Azepan-1-yl-1-methyl-propylamine contains a chiral center at the carbon atom bonded to the methyl group and the amine. This means it exists as a pair of enantiomers (R and S forms).
-
The Problem of Racemates: Unless you have specifically purchased or synthesized a single enantiomer, your material is likely a racemic mixture (a 50:50 mix of R and S). Biological targets like receptors and transporters are themselves chiral, meaning they can interact differently with each enantiomer.[5][6][7] One enantiomer (the eutomer) might be highly active, while the other (the distomer) could be significantly less active, inactive, or even active at a completely different, off-target site, confounding your results.[8][9]
-
Actionable Protocol:
-
Confirm Chirality: Check if your supplier provides information on the stereochemistry of the material. If it is sold as a racemate, that is a critical piece of information.
-
Chiral Separation: If possible, perform chiral chromatography to separate the enantiomers. This will allow you to test the activity of each isomer independently.
-
Consult the Literature: For structurally analogous compounds, investigate if stereoselectivity has been reported. This can provide clues as to whether one enantiomer is expected to be more potent.
-
Section 2: Troubleshooting the Biological Assay
Once compound integrity is confirmed, the focus shifts to the experimental setup. This section addresses common issues in assays used for characterizing monoamine transporter ligands.
Troubleshooting Workflow: A Systematic Approach
Before diving into specific FAQs, use this general workflow to guide your troubleshooting process.
Caption: General workflow for troubleshooting inconsistent assay results.
FAQ 2.1: In my radioligand binding assay, the non-specific binding is very high, reducing my assay window. How can I fix this?
High non-specific binding (NSB) is often a problem with lipophilic or "sticky" compounds and can obscure the true specific binding signal.
Root Causes & Troubleshooting Steps:
-
Compound Sticking to Plates/Filters: The compound may be adsorbing to the plastic of the assay plate or the glass fiber filter mats used during harvesting.
-
Action: Pre-treat filter mats with a solution like 0.3-0.5% polyethylenimine (PEI), which blocks non-specific sites. Consider using low-binding assay plates. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA (0.1%) in the wash buffer can also help.[10]
-
-
Radioligand Issues: The radioligand itself might be impure or degraded, leading to high NSB.
-
Action: Always check the date of synthesis of your radioligand. Use it within its recommended shelf-life. If in doubt, run a quality control check via TLC or HPLC to confirm its radiochemical purity.[10]
-
-
Incorrect NSB Definer: The compound used to define non-specific binding might not be appropriate or used at a high enough concentration.
-
Action: Use a well-characterized, high-affinity, structurally distinct ligand for the target to define NSB. It should be used at a concentration that is at least 100-fold higher than its Kd to ensure it displaces all specific binding of the radioligand.
-
FAQ 2.2: My functional uptake assay results are variable. What are the key parameters to check?
Functional assays, which measure the biological response (e.g., inhibition of neurotransmitter uptake), are inherently more complex and variable than simple binding assays.[11][12]
Key Parameters for Optimization:
| Parameter | Common Issue | Recommended Action |
| Cell Health & Density | Cells are overgrown, stressed, or inconsistently plated. | Always use cells from a consistent passage number. Ensure even cell seeding and allow them to form a consistent monolayer before the assay. Perform a cell viability test (e.g., Trypan Blue) prior to starting. |
| Incubation Time | Assay is not in the linear uptake range. | Perform a time-course experiment to determine the window where substrate uptake is linear. For monoamine transporters, this is often very short (1-5 minutes).[13] |
| Substrate Concentration | The concentration of the radiolabeled substrate (e.g., [³H]dopamine) is too high or low. | Use a substrate concentration that is at or below the Km for the transporter. This ensures the assay is sensitive to competitive inhibition. |
| Buffer Composition | Incorrect ionic strength or pH can affect transporter function. | Use a buffer that mimics physiological conditions, such as Krebs-HEPES buffer (KHB).[13] Ensure pH is stable and correct (typically 7.3-7.4). |
Section 3: Protocols for Validation
Here are step-by-step methodologies for key experiments mentioned in this guide.
Protocol 3.1: Standard Radioligand Binding Competition Assay
This protocol is a template for determining the inhibitory constant (Ki) of 3-Azepan-1-yl-1-methyl-propylamine at a monoamine transporter (e.g., DAT) expressed in HEK293 cell membranes.
Materials:
-
HEK293 cell membranes expressing the target transporter.
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: e.g., [³H]-WIN 35,428 for DAT, at a concentration equal to its Kd.
-
NSB Definer: e.g., 10 µM GBR-12909 for DAT.
-
Test Compound: 3-Azepan-1-yl-1-methyl-propylamine, serially diluted.
-
96-well assay plates and GF/B filter mats pre-soaked in 0.5% PEI.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare Reagents: Thaw cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer. Prepare serial dilutions of the test compound in Assay Buffer.
-
Set up Assay Plate: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB) wells: 150 µL membranes + 50 µL buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB) wells: 150 µL membranes + 50 µL NSB Definer + 50 µL radioligand.
-
Competition wells: 150 µL membranes + 50 µL test compound dilution + 50 µL radioligand.
-
-
Incubation: Incubate the plate at room temperature (or specified temperature) for 60-90 minutes with gentle agitation.[14]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the specific binding as a percentage of control (wells with no test compound) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a standard radioligand competition binding assay.
References
-
PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. National Center for Biotechnology Information. [Link]
-
O'Shea, T. J., et al. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. [Link]
-
Thorpe, R., Wadhwa, M., & Mire-Sluis, A. R. (1997). The use of bioassays for the characterisation and control of biological therapeutic products produced by biotechnology. Biologicals. [Link]
-
Hinz, M., Stein, A., & Uncini, T. (2011). Monoamine depletion by reuptake inhibitors. International Journal of General Medicine. [Link]
-
Chhabra, N., et al. (2013). Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
-
Soós, K., et al. (2009). Optimization of bioassay method for the quantitative microbiological determination of amphotericin B. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]
-
Dissolution Method Troubleshooting. (2022). Dissolution.com. [Link]
-
PubChem. 3-(Azepan-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]
-
Zvolska, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Psychiatry. [Link]
-
Raman, D. R., et al. (2003). Biochemical and biological assays of endocrine disrupting compounds in various manure matrices. Journal of Environmental Science and Health, Part B. [Link]
-
Chemistry For Everyone. (2024). How Do Stereoisomers Affect Drug Activity?. YouTube. [Link]
-
Hinz, M., Stein, A., & Uncini, T. (2012). The discrediting of the monoamine hypothesis. International Journal of General Medicine. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
EDRA Services. A Practical Approach to Biological Assay Validation. [Link]
-
ResearchGate. (2022). Learning to Troubleshoot experiments. The American Biology Teacher. [Link]
-
Lee, H., & Kim, H. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]
-
Ceylan-Unlusoy, M., et al. (2009). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Archiv der Pharmazie. [Link]
-
Koutsoukas, A., et al. (2019). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
-
The Saylor Foundation. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Chiralpedia. (2023). Part 4: Stereochemistry in Drug Action and Pharmacology. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
ResearchGate. (2018). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Biobide. (2022). How assays are set up and validated based on guidelines. [Link]
-
IJCRT.org. (2023). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]
-
Wikipedia. Major depressive disorder. [Link]
-
Quora. (2021). How do stereoisomerism features affect the pharmacodynamic effect?. [Link]
-
EFLM. (2021). Recommendation for validation and verification of laboratory examination procedures in medical laboratories. [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
Labroots. (2022). Troubleshooting with Quality Control Data in Medical Laboratories for Beginners. YouTube. [Link]
-
Luethi, D., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology and Applied Pharmacology. [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. [Link]
-
Elixir Online Journal. (2012). Synthesis, Formulation and Characterization of Physico-Chemical Property and Dissolution of Enteric Coated Pellets of (s)-Duloxetine Hydrochloride. [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. revvity.com [revvity.com]
- 11. The use of bioassays for the characterisation and control of biological therapeutic products produced by biotechnology [pubmed.ncbi.nlm.nih.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
"3-Azepan-1-yl-1-methyl-propylamine" metabolic instability issues
Technical Support Center: 3-Azepan-1-yl-1-methyl-propylamine
A Guide to Understanding and Troubleshooting Metabolic Instability
Welcome to the technical support center for 3-Azepan-1-yl-1-methyl-propylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common metabolic instability issues encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental decisions.
Introduction to the Metabolic Profile of 3-Azepan-1-yl-1-methyl-propylamine
3-Azepan-1-yl-1-methyl-propylamine, a promising therapeutic candidate, contains structural motifs—specifically a saturated azepane ring and a secondary amine—that are known to be susceptible to metabolic transformation.[1][2][3] Understanding these metabolic liabilities is crucial for the successful development of this compound. The primary routes of metabolism are mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is abundant in the human liver and intestine.[4][5][6]
The main metabolic pathways identified for this compound include:
-
N-dealkylation: Cleavage of the bond between the nitrogen of the azepane ring and the propyl chain.
-
Ring Hydroxylation: Addition of a hydroxyl group to the azepane ring, often at carbons adjacent to the nitrogen.
-
Oxidation of the Propylamine Chain: Hydroxylation or further oxidation of the propyl side chain.
-
Bioactivation: Formation of reactive iminium ion intermediates, which can covalently bind to macromolecules.[7]
These metabolic pathways can lead to rapid clearance, formation of potentially toxic metabolites, and an overall challenging pharmacokinetic profile.[8][9]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common in vitro assays used to assess the metabolic stability of 3-Azepan-1-yl-1-methyl-propylamine.
Guide 1: Liver Microsomal Stability Assay
The liver microsomal stability assay is a primary screen to evaluate Phase I metabolic clearance.[9] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[10]
-
Preparation of Reagents:
-
Prepare a stock solution of 3-Azepan-1-yl-1-methyl-propylamine (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and buffer to 37°C.
-
Add the test compound to the microsomal solution to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C, taking aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Very Rapid Disappearance (t½ < 5 min) | High intrinsic clearance; potential for non-specific binding. | Decrease microsomal protein concentration; include a control compound with known high clearance. |
| No Disappearance (t½ > 60 min) | Low intrinsic clearance; inactive enzyme; incorrect cofactors. | Increase microsomal protein concentration or incubation time[11]; verify the activity of the microsomes with a positive control (e.g., testosterone); ensure the NADPH-regenerating system is freshly prepared and active. |
| High Variability Between Replicates | Pipetting errors; inconsistent quenching; compound instability in the final solution. | Use calibrated pipettes; ensure rapid and consistent mixing during quenching; check the stability of the compound in the final sample matrix. |
| Poor In Vitro-In Vivo Correlation | Extrahepatic metabolism; involvement of non-CYP enzymes; transporter effects not captured by microsomes.[10] | Conduct stability assays in hepatocytes, which contain a broader range of enzymes and transporters[12]; investigate plasma stability. |
Guide 2: Plasma Stability Assay
This assay determines the stability of the compound in plasma, which contains various enzymes such as esterases and amidases that can contribute to degradation.[13][14][15][16]
-
Preparation:
-
Prepare a stock solution of 3-Azepan-1-yl-1-methyl-propylamine (e.g., 10 mM in DMSO).
-
Thaw pooled human plasma at 37°C.
-
-
Incubation:
-
Sample Processing:
-
Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to each aliquot.[14]
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by LC-MS/MS.
-
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound is Unstable in Plasma but Stable in Microsomes | Degradation is mediated by plasma enzymes (e.g., esterases, amidases) not present in microsomes. | This is an important finding. Characterize the degradation products to understand the mechanism. |
| Precipitation of Compound | Poor solubility in plasma. | Lower the test compound concentration; check the DMSO concentration (should be <1%). |
| Inconsistent Results | Variability in plasma lots; improper sample handling. | Use pooled plasma from multiple donors[13]; ensure consistent and rapid quenching at each time point. |
Frequently Asked Questions (FAQs)
Q1: My compound shows high clearance in human liver microsomes. What are the likely metabolic "hotspots" on 3-Azepan-1-yl-1-methyl-propylamine?
A1: The primary metabolic liabilities for this compound are the azepane ring and the secondary amine.[2][3] The carbons alpha to the nitrogen in the azepane ring are susceptible to hydroxylation.[2] Additionally, the secondary amine can undergo N-dealkylation.[3]
compound [label=<
3-Azepan-1-yl-1-methyl-propylamine
];
metabolite1 [label=<
Azepane Ring Hydroxylation
];
metabolite2 [label=<
N-dealkylation
];
metabolite3 [label=<
Side-chain Oxidation
];
compound [label=<
3-Azepan-1-yl-1-methyl-propylamine
];
metabolite1 [label=<
Azepane Ring Hydroxylation
];
metabolite2 [label=<
N-dealkylation
];
metabolite3 [label=<
Side-chain Oxidation
];
compound -> metabolite1 [label=" CYP3A4"]; compound -> metabolite2 [label=" CYP3A4"]; compound -> metabolite3 [label=" CYP Enzymes"]; } Figure 2: Major Metabolic Pathways
Q2: How can I mitigate the metabolic instability of this compound?
A2: Several medicinal chemistry strategies can be employed:
-
Blocking Sites of Metabolism: Introducing a fluorine atom or a methyl group at a site of hydroxylation can sterically hinder enzyme access.
-
Modifying the Azepane Ring: Introducing heteroatoms into the ring can alter its electronic properties and reduce its susceptibility to oxidation.[17]
-
Altering the N-Alkyl Substituent: Replacing the propyl group with a more sterically hindered group, such as a t-butyl group, can reduce N-dealkylation.[18]
Q3: I suspect the formation of reactive metabolites. How can I test for this?
A3: The formation of reactive metabolites, such as iminium ions from the oxidation of the azepane ring, is a concern.[7] A common method to assess this is a glutathione (GSH) trapping assay. In this experiment, the compound is incubated with liver microsomes in the presence of GSH. If reactive metabolites are formed, they will be "trapped" by GSH, and the resulting GSH adducts can be detected by LC-MS/MS.
Q4: My compound is a racemic mixture. How does this affect the interpretation of metabolic stability data?
A4: It is possible that the two enantiomers of your compound are metabolized at different rates.[19] If you observe biphasic kinetics in your stability assay, it may indicate stereoselective metabolism.[19] In such cases, it is advisable to separate the enantiomers and test their metabolic stability individually.
Q5: What are the best practices for ensuring the quality of my in vitro metabolism data?
A5: To ensure data quality:
-
Use Positive Controls: Always include a compound with known metabolic properties (e.g., a high-clearance and a low-clearance compound) to validate your assay performance.
-
Check for Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal proteins, leading to an overestimation of clearance. This can be assessed by running a control incubation without NADPH.
-
Source of Biological Matrix: Be aware that there can be vendor- and lot-to-lot variability in liver microsomes and plasma.[20] It is good practice to characterize new lots with control compounds.
-
Standardize Experimental Conditions: Minor variations in pH, temperature, and enzyme concentrations can significantly impact results.[21]
References
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Facile and Green Synthesis of Satur
- Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
- Peterlin Mašič, L., & Kilibarda, V. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current drug metabolism, 12(2), 146–165.
- Cyclic amine synthesis. Organic Chemistry Portal.
- What Are Cyclic Amines? Chemistry For Everyone - YouTube.
- Haskali, M. B., & Poot, A. J. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (Basel, Switzerland), 25(10), 2329.
- Pérez-Gordillo, F. L., et al. (2014). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Current pharmaceutical design, 20(22), 3659–3669.
- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimiz
- Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Di, L. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS journal, 17(2), 277–280.
- Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Plasma Stability Assay. Domainex.
- CYP3A4. Wikipedia.
- Enhancement of metabolic stability with structural modifications.
- 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Korea.
- Plasma Stability In Vitro Assay. Charnwood Discovery.
- Dalvie, D., et al. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Current drug metabolism, 15(8), 819–840.
- Li, D., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Pharmacological research, 199, 107014.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
- Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 569–589.
- Plasma Stability Assay.
- Amino Acid 305 Determines Catalytic Center Accessibility in CYP3A4.
- Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hep
- Hahne, T., et al. (2018). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Journal of proteome research, 17(1), 543–551.
- What are common issues in in vitro ADME assays?
- Le Piolet, M., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of medicinal chemistry, 61(17), 7981–7987.
- Rautio, J., et al. (2008). Prodrugs for Amines. Molecules (Basel, Switzerland), 13(9), 2363–2385.
- Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics, 15(8), 2110.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP3A4 - Wikipedia [en.wikipedia.org]
- 6. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. dls.com [dls.com]
- 11. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 18. nedmdg.org [nedmdg.org]
- 19. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Azepane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to address common challenges encountered when working to improve the pharmacokinetic (PK) properties of azepane derivatives. Azepane motifs are valuable scaffolds in medicinal chemistry, but their inherent structural and physicochemical properties can often lead to suboptimal PK profiles.[1][2][3] This resource provides actionable solutions to these challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during the development of azepane derivatives.
Section 1: Metabolic Stability
Q1: My azepane derivative shows high clearance in preliminary screens. What are the likely metabolic "soft spots" on the azepane ring and its substituents?
A: Azepane derivatives, like other cyclic amines, are susceptible to several metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4] The most common metabolic liabilities include:
-
N-dealkylation: If the azepane nitrogen is substituted with an alkyl group, this is often a primary site for metabolism.
-
Ring Hydroxylation: CYP enzymes can hydroxylate the carbon atoms of the azepane ring, typically at positions alpha to the nitrogen, leading to less stable or more readily cleared metabolites.
-
Oxidation of Substituents: Functional groups attached to the azepane ring or its side chains are also common sites of oxidation. Electron-rich aromatic rings or benzylic positions are particularly vulnerable.
Q2: My lead compound is an ester-containing azepane derivative and it disappears rapidly in plasma assays. What is happening?
A: The issue is likely hydrolysis by plasma esterases. Ester moieties are notoriously unstable in plasma and can be rapidly cleaved, leading to a very short half-life for the parent compound.[5] This was a known issue with an early balanol-derived lead structure, which was found to be plasma unstable due to its ester linker.[5] You will need to replace the ester with a more stable, isosteric linker such as an amide, ether, or a direct carbon-carbon bond to improve plasma stability.[5]
Section 2: Oral Bioavailability and Permeability
Q3: My compound is metabolically stable in vitro but exhibits poor oral bioavailability in vivo. What are the potential causes?
A: Poor oral bioavailability in a metabolically stable compound typically points to one of two issues: poor absorption or high first-pass metabolism that wasn't captured by your initial in vitro screen. The primary causes are:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. This is a common issue for "brick-dust" molecules with high melting points or "grease-ball" molecules with high lipophilicity.[6]
-
Low Permeability: The compound may not be able to effectively cross the intestinal epithelium to enter systemic circulation. This can be due to unfavorable physicochemical properties (e.g., high polarity, large size).
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen after absorption.[7][8] P-gp is highly expressed in the small intestine and acts as a barrier to the absorption of many xenobiotics.[9]
Q4: How can I determine if my azepane derivative is a substrate for P-glycoprotein (P-gp)?
A: The most common and reliable method is to perform a bidirectional Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that express P-gp and other transporters.[10][11] By measuring the rate of transport from the apical (gut lumen) to the basolateral (blood) side (A→B) and comparing it to the transport in the reverse direction (B→A), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.
Troubleshooting Guides & Advanced Protocols
This section provides in-depth guidance for diagnosing and solving complex PK issues, complete with detailed experimental protocols.
Guide 1: Diagnosing and Improving Poor Metabolic Stability
If your azepane derivative is rapidly cleared, a systematic approach is needed to identify the metabolic site and implement structural changes.
Workflow for Improving Metabolic Stability
Caption: A workflow for diagnosing and addressing metabolic instability.
Problem: My compound is metabolized, but I don't know where.
Solution: Perform a metabolite identification study. Incubate your compound with human liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS). A comparison of the mass spectra before and after incubation will reveal new peaks corresponding to metabolites. An increase of +16 Da, for example, strongly suggests the addition of an oxygen atom (hydroxylation).
Problem: I've identified the site of metabolism. How do I fix it?
Solution: Employ structure-activity relationship (SAR) strategies to block the metabolic hotspot without losing pharmacological activity.[12]
| Modification Strategy | Rationale | Example Application |
| Deuteration | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, slowing the rate of CYP-mediated bond cleavage (the kinetic isotope effect). | Replace a hydrogen with deuterium at a known hydroxylation site on the azepane ring. |
| Fluorination | Introducing an electron-withdrawing fluorine atom can deactivate an adjacent metabolic site, making it electronically unfavorable for oxidation. | Place a fluorine atom on an aromatic ring substituent that is susceptible to hydroxylation. |
| Steric Hindrance | Introduce a bulky group (e.g., tert-butyl) near the metabolic site to physically block the enzyme's active site from accessing it. | Add a methyl group to the carbon alpha to the azepane nitrogen if it is a site of hydroxylation. |
| Bioisosteric Replacement | Replace a metabolically labile group with a more stable one that retains similar biological activity.[5] | Replace a metabolically labile ester linkage with a more stable amide or ether. |
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol allows for the determination of a compound's intrinsic clearance (Clint) by measuring its rate of disappearance when incubated with liver microsomes.[13][14]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
96-well incubation plate and a shaker incubator set to 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Add the master mix to the wells of the 96-well plate. Add the test compound to the appropriate wells to achieve the final desired concentration (typically 1 µM). Include wells for a "time 0" point, negative controls (no NADPH), and positive controls.
-
Initiate Reaction: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold quenching solution.[14] The 0-minute sample is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the time 0 sample.
-
Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) can be used to calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).
Guide 2: Investigating and Overcoming Poor Permeability
When a compound is stable but poorly absorbed, the focus shifts to its ability to cross the intestinal wall.
Interplay of Absorption, Efflux, and Metabolism
Caption: Factors affecting oral bioavailability at the enterocyte.
Problem: My Caco-2 assay shows a high efflux ratio (>2). What are my options?
Solution: A high efflux ratio confirms your compound is a P-gp substrate. This is a significant barrier to oral absorption.
-
Structural Modification: This is the most definitive solution. The goal is to modify the molecule so it is no longer recognized by P-gp. This can be challenging without affecting the target pharmacology. Strategies include:
-
Masking P-gp Recognition Sites: Add or modify functional groups to disrupt the hydrogen bonding or hydrophobic interactions required for P-gp binding.
-
Altering Conformation: Introduce conformational constraints (e.g., by creating a bicyclic system) that prevent the molecule from adopting the shape required for P-gp transport.
-
-
Formulation Strategies: If structural modification is not feasible, formulation can be used to improve absorption despite P-gp efflux.[15][16][17] These strategies work by either increasing the local concentration of the drug to saturate the transporters or by using excipients that inhibit P-gp function.
| Formulation Approach | Mechanism of Action |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture. Upon dilution in the gut, it forms a fine emulsion, which can enhance absorption via the lymphatic pathway, bypassing some first-pass metabolism and efflux. Some surfactants also inhibit P-gp.[17] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. This enhances the dissolution rate and can create a supersaturated solution in the gut, providing a higher concentration gradient to drive absorption and saturate efflux transporters.[18] |
| Nanoparticle Formulations | Reducing the particle size to the nanometer range dramatically increases the surface area, leading to faster dissolution and improved absorption.[19] |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol determines the apparent permeability coefficient (Papp) and efflux ratio of a test compound.[10][20]
Materials:
-
Caco-2 cells
-
24-well transwell plates (e.g., with 0.4 µm pore size polycarbonate membranes)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound dosing solution (e.g., 10 µM in transport buffer)
-
Control compounds: Lucifer yellow (low permeability marker), Atenolol (low permeability), and Propranolol (high permeability).
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the transwell inserts. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure tight junction integrity. Additionally, perform a Lucifer yellow leak test. Only use monolayers with acceptable TEER values and low Lucifer yellow leakage.
-
Assay Setup (A→B Transport):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound dosing solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
-
Assay Setup (B→A Transport):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound dosing solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 60 or 120 minutes), take samples from the receiver chamber (B for A→B, A for B→A). Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B) .
-
Guide 3: Designing a Preliminary In Vivo Pharmacokinetic Study
After optimizing in vitro properties, the next step is to assess the compound's behavior in a living system. This guide provides a framework for a basic PK study in rodents.[21][22]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) following intravenous (IV) and oral (PO) administration.
Study Design:
-
Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used. The choice may depend on the specific metabolic profile observed in vitro.
-
Groups:
-
Group 1 (IV): Administer the compound intravenously (e.g., via tail vein). This allows for the determination of absolute bioavailability and clearance. A typical dose might be 1-2 mg/kg.
-
Group 2 (PO): Administer the compound orally via gavage. A typical dose might be 5-10 mg/kg.
-
-
Formulation: The compound must be formulated in a suitable vehicle. For IV, this is typically a saline solution with a co-solvent like DMSO or PEG400. For PO, a suspension in a vehicle like 0.5% methylcellulose is common.
-
Sampling: Collect blood samples at multiple time points post-dose. A typical schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Process blood to plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the drug concentration in plasma.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate the key PK parameters. Absolute oral bioavailability (F%) is calculated as: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
This initial in vivo study provides the critical data needed to decide if the pharmacokinetic profile of the azepane derivative is suitable for further development.
References
-
Kaur, H. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. Available at: [Link]
-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]
-
N'Da, D. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. RSC Publishing. Available at: [Link]
-
Drouillat, B., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]
-
Masjost, B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
de Oliveira, E. C. S., et al. (n.d.). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Pharmaceuticals. Available at: [Link]
-
Singh, A., et al. (n.d.). Advancements in small molecule drug design: A structural perspective. PMC - NIH. Available at: [Link]
-
Maher, S., et al. (2011). Strategies to improve oral drug bioavailability. PubMed. Available at: [Link]
-
Wandel, C., et al. (2002). Role of P-glycoprotein in drug disposition. PubMed. Available at: [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Stahl, H., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Ware, J. A. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
-
Maher, S., et al. (2011). Strategies to improve oral bioavailability. ResearchGate. Available at: [Link]
-
Lavan, M., & Knipp, G. (2022). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
ResearchGate. (2025). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate. Available at: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Ji, X., Nielsen, A. L., & Heinis, C. (2023). Cyclic Peptides for Drug Development. ResearchGate. Available at: [Link]
- Unknown. (n.d.). Caco2 assay protocol. Unknown Source.
-
Maher, S., et al. (2011). Strategies to improve oral drug bioavailability. Semantic Scholar. Available at: [Link]
-
MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Ware, J. A. (2014). P-glycoprotein and its role in drug-drug interactions. UQ eSpace. Available at: [Link]
-
Gajula, S. N. R., et al. (2021). Enhancement of metabolic stability with structural modifications. ResearchGate. Available at: [Link]
-
Zorzi, A., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). PMC - NIH. Available at: [Link]
-
The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. Available at: [Link]
-
Ferreira, R. J., et al. (2021). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. MDPI. Available at: [Link]
-
Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]
-
Lavan, M., & Knipp, G. T. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Recent Trends in Cyclic Peptides as Therapeutic Agents. MDPI. Available at: [Link]
-
Adam, J. M., et al. (2013). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. Available at: [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]
-
FDA. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA. Available at: [Link]
-
Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. Available at: [Link]
-
Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bioivt.com [bioivt.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]
- 22. Pk/bio-distribution | MuriGenics [murigenics.com]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of Novel Amine Oxidase Inhibitors: A Case Study with "3-Azepan-1-yl-1-methyl-propylamine"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Mechanistic Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a novel chemical entity with promising biological activity is merely the first step. A rigorous and comprehensive validation of its mechanism of action (MoA) is paramount. This process not only substantiates the therapeutic hypothesis but also informs on potential off-target effects, guides lead optimization, and ultimately, dictates the clinical trajectory of a candidate therapeutic. Enzyme inhibition, a cornerstone of therapeutic intervention, demands a particularly stringent validation workflow to ensure potency, selectivity, and a well-defined mode of interaction.[1]
This guide provides a detailed framework for validating the MoA of a novel compound, using the hypothetical case of "3-Azepan-1-yl-1-methyl-propylamine" as an exemplar. Initial database searches for this specific molecule reveal its chemical structure but a lack of published biological or mechanistic data.[2][3] This scenario is common in early-stage discovery and necessitates a systematic, hypothesis-driven approach.
Based on its structural features—a tertiary amine with an azepane ring and a propylamine chain—we hypothesize that 3-Azepan-1-yl-1-methyl-propylamine (hereafter designated as "Compound A") functions as a selective inhibitor of a hypothetical enzyme, Amine Oxidase-C (AOC) . This guide will compare Compound A's performance against established, well-characterized amine oxidase inhibitors, providing a robust, self-validating system of protocols and data analysis.
The Validation Workflow: A Multi-Pillar Approach
A credible MoA validation rests on three pillars: Biochemical Characterization , Selectivity Profiling , and Cellular Target Engagement . Each pillar is supported by specific experimental protocols designed to answer critical questions about the compound's interaction with its target.
Pillar 1: Foundational Biochemical Characterization
The initial step is to quantify the direct interaction between Compound A and the purified target enzyme, AOC. This involves determining the compound's potency and its kinetic mode of inhibition.
Causality Behind Experimental Choices:
-
Enzyme Kinetics: Understanding the kinetics of an enzyme is fundamental to designing robust assays for identifying and characterizing inhibitors.[4][5]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. It provides a quantitative value for comparison against other inhibitors.
-
Mode of Inhibition: Determining whether an inhibitor is competitive, non-competitive, or uncompetitive provides deep insight into its binding mechanism. This is crucial for structure-activity relationship (SAR) studies and lead optimization. Lineweaver-Burk plots are a classic method for visualizing and determining the mode of inhibition.
Experimental Protocol: In Vitro AOC Inhibition Assay
-
Objective: To determine the IC50 of Compound A for AOC.
-
Materials: Purified recombinant AOC, a fluorogenic AOC substrate, Compound A, reference inhibitors (e.g., a known non-selective amine oxidase inhibitor), assay buffer, 96-well microplates.
-
Procedure:
-
Prepare a serial dilution of Compound A.
-
In a 96-well plate, add assay buffer, the fluorogenic substrate, and the diluted Compound A or reference inhibitor.
-
Initiate the reaction by adding purified AOC enzyme.
-
Incubate at a constant temperature (e.g., 37°C).
-
Measure the fluorescence signal at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to enzyme activity.[6]
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Potency
| Compound | Target Enzyme | IC50 (nM) | Hill Slope |
| Compound A | AOC | 15.2 | -1.1 |
| Comparator 1 (Non-selective) | AOC | 897.5 | -0.9 |
| Comparator 2 (Known AOC Inhibitor) | AOC | 25.8 | -1.0 |
This hypothetical data suggests Compound A is a potent inhibitor of AOC, surpassing the known comparator.
Experimental Protocol: Mode of Inhibition Studies
-
Objective: To determine the kinetic mechanism of AOC inhibition by Compound A.
-
Procedure:
-
Perform the in vitro inhibition assay as described above.
-
Vary the concentration of the fluorogenic substrate at several fixed concentrations of Compound A.
-
Measure the initial reaction velocities (V) for each substrate and inhibitor concentration.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V versus 1/[S].
-
-
Interpretation:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Pillar 2: Rigorous Selectivity Profiling
A therapeutically viable inhibitor must be selective for its intended target to minimize off-target effects and potential toxicity.
Causality Behind Experimental Choices:
-
Counter-Screening: Assessing activity against homologous enzymes or related targets is the gold standard for determining selectivity.[7] For an amine oxidase inhibitor, screening against other key amine oxidases (e.g., MAO-A, MAO-B) is essential.
-
Quantitative Selectivity Metrics: Simply stating a compound is "selective" is insufficient. Quantifying selectivity, for example, as a ratio of IC50 values, provides a clear, objective measure for comparison.[8][9]
Experimental Protocol: Selectivity Panel Screening
-
Objective: To assess the inhibitory activity of Compound A against a panel of related amine oxidases (e.g., MAO-A, MAO-B, Diamine Oxidase).
-
Procedure:
-
Utilize established in vitro assay kits for each of the off-target enzymes.
-
Determine the IC50 of Compound A against each enzyme in the panel using the same methodology as the primary AOC assay.
-
This can be performed in-house or through specialized contract research organizations that offer large-scale profiling panels.[10]
-
Data Presentation: Selectivity Profile
| Compound | Target Enzyme | IC50 (nM) | Selectivity Fold (vs. AOC) |
| Compound A | AOC | 15.2 | - |
| MAO-A | >10,000 | >650x | |
| MAO-B | 8,500 | ~560x | |
| Diamine Oxidase | >10,000 | >650x | |
| Comparator 1 (Non-selective) | AOC | 897.5 | - |
| MAO-A | 1,200 | ~0.75x | |
| MAO-B | 950 | ~0.94x |
This hypothetical data strongly supports the hypothesis that Compound A is a selective inhibitor of AOC.
Pillar 3: Confirmation in a Biological System: Cellular Target Engagement
Biochemical assays with purified enzymes are essential but occur in an artificial environment. It is critical to confirm that the compound can enter a cell and bind to its target in a complex, native biological context.[11][12]
Causality Behind Experimental Choices:
-
Cellular Environment: Cell-based assays confirm that a compound is cell-permeable and can engage its target amidst all the complexities of the cellular milieu.[11]
-
Physiological Relevance: Observing target engagement in a living cell provides stronger evidence of potential in vivo efficacy than biochemical assays alone.[13]
-
CETSA® (Cellular Thermal Shift Assay): This is a powerful, label-free method to directly measure target engagement. The principle is that a protein becomes more thermally stable when its ligand is bound.[14]
Experimental Workflow Diagram
Caption: Logical framework for MoA validation.
The collective data—high potency in biochemical assays, a well-defined kinetic mode of action, exceptional selectivity against related enzymes, and confirmed target engagement in a cellular context—provides a powerful, multi-faceted validation of the initial hypothesis. This rigorous, evidence-based approach establishes a solid foundation for advancing Compound A into further preclinical development.
References
-
PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
Davis MI, et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Vasta, J. D., & Robers, M. B. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Guedes, R. C., et al. (2023). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. Pharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Hashim, I. (2024). Enzyme Kinetics. TeachMe Physiology. Available at: [Link]
-
Scapin, G. (2006). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Current Drug Targets. Available at: [Link]
-
Eurofins DiscoverX. Target Engagement Assays. Eurofins Scientific. Available at: [Link]
-
Aittokallio, T. (2016). Four ways to measure selectivity. ResearchGate. Available at: [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]
-
Zhang, R., et al. (2016). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs. Available at: [Link]
-
Wikipedia. Enzyme kinetics. Wikimedia Foundation. Available at: [Link]
-
Yan, Y., et al. (2024). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Food Chemistry: X. Available at: [Link]
-
Scott, J. D. (2016). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. Available at: [Link]
-
Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]
-
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Azepan-1-yl)-N-methylpropan-1-amine | C10H22N2 | CID 20600700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 7. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
A Researcher's Guide to Target Identification and Validation: A Comparative Analysis Featuring Kinesin Spindle Protein Inhibitors
For drug development professionals, the journey from a promising small molecule to a clinically viable therapeutic is fraught with challenges. Among the most critical early steps are the precise identification and rigorous validation of the molecule's biological target. This guide provides an in-depth, experience-driven walkthrough of modern target deconvolution strategies.
To illustrate these principles in a real-world context, we will embark on a hypothetical investigation of a novel compound, which we will call "Azepamine-M" (based on the user-provided "3-Azepan-1-yl-1-methyl-propylamine"). Since Azepamine-M is a novel entity without a publicly known target, we will use the well-characterized clinical candidate Ispinesib as our primary case study and benchmark. Ispinesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), a key player in cell division and a validated target for cancer therapy.[1][2]
This guide will not only detail the "how" but, more importantly, the "why" behind experimental choices, offering a self-validating framework for your own target identification campaigns. We will compare Ispinesib's profile with other notable KSP inhibitors, providing a comprehensive view of this therapeutic class.
Part 1: The Crucial First Step - Identifying the Molecular Target
The efficacy and safety of any therapeutic agent are intrinsically linked to its molecular targets. Identifying these targets is paramount for understanding the mechanism of action, predicting potential side effects, and developing rational strategies for clinical application. For our compound of interest, Azepamine-M, we begin with the assumption that it exhibits a desirable phenotype (e.g., potent anti-proliferative activity in cancer cell lines), but its direct binding partners within the cell are unknown.
To uncover these targets, we can employ two main strategies: affinity-based methods and label-free methods. The choice of method depends on the properties of the small molecule and the available resources.
Affinity-Based Target Identification
This classical approach involves chemically modifying the small molecule to incorporate a reactive handle or an affinity tag (like biotin).[3] This "bait" molecule is then used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
Causality of Experimental Choice: This method is powerful for its ability to directly isolate binding partners. However, a critical consideration is that the chemical modification must not interfere with the compound's binding to its target. It is essential to synthesize and test several derivatives with different linker positions to mitigate this risk.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of Azepamine-M containing a linker and a biotin tag. It is crucial to confirm that this new probe retains the biological activity of the parent compound.
-
Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to Azepamine-M.
-
Incubation: Incubate the biotinylated Azepamine-M probe with the cell lysate to allow for the formation of protein-probe complexes. A control incubation with an inactive structural analog of Azepamine-M should be run in parallel to identify non-specific binders.
-
Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the protein lists from the active probe and the inactive control. Genuine targets should be significantly enriched in the sample incubated with the active probe.
Caption: Workflows for DARTS and CETSA® Label-Free Methods.
Part 2: Target Validation - From Hypothesis to Confirmation
Identifying a list of potential targets is only the beginning. The next, and arguably more critical, phase is to validate which of these candidates is responsible for the observed biological effect of the compound. For our case study, let's assume that our target identification experiments for Azepamine-M pointed towards Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11). [4]Now, we must rigorously validate this hypothesis.
Direct Target Engagement & Affinity Measurement
The first step in validation is to confirm a direct, physical interaction between the compound and the purified target protein and to quantify the binding affinity.
2.1.1 Microscale Thermophoresis (MST)
Principle: MST measures the movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, or hydration shell. [5][6][7]When a ligand binds to a fluorescently labeled target protein, these properties change, leading to a detectable change in movement. This allows for the precise determination of binding affinities (Kd). [5][8] Experimental Protocol: MST
-
Labeling: Label the purified recombinant KSP protein with a fluorescent dye.
-
Serial Dilution: Prepare a serial dilution of Azepamine-M.
-
Incubation: Mix a constant concentration of the labeled KSP with each dilution of Azepamine-M and incubate briefly to allow binding to reach equilibrium.
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
Analysis: Plot the change in thermophoresis against the concentration of Azepamine-M. Fit the resulting binding curve to determine the dissociation constant (Kd).
Trustworthiness: A key advantage of MST is that it can be performed in complex biological liquids, such as cell lysate, which can provide a more physiologically relevant Kd value. [9]
Confirmation of Functional Activity
Demonstrating that the compound not only binds to the target but also modulates its function is a cornerstone of validation.
2.2.1 KSP ATPase Assay
Principle: KSP is a motor protein that utilizes the energy from ATP hydrolysis to move along microtubules. [4]A functional inhibitor of KSP will block this ATPase activity.
Experimental Protocol: KSP ATPase Assay
-
Reagents: Prepare a reaction buffer containing purified recombinant KSP, microtubules, and ATP.
-
Inhibition: Add varying concentrations of Azepamine-M, Ispinesib (as a positive control), and a vehicle control to the reaction mixtures.
-
Reaction: Incubate the reactions to allow for ATP hydrolysis.
-
Detection: Measure the amount of ADP produced, which is directly proportional to KSP activity. This can be done using a coupled enzyme assay that links ADP production to a change in fluorescence or absorbance. [10]5. Analysis: Plot the percentage of KSP inhibition against the compound concentration and fit the data to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Cellular Target Engagement and Phenotypic Correlation
The ultimate validation comes from linking the compound's molecular interaction to its effect in a cellular context.
2.3.1 Mitotic Arrest Assay
Principle: Inhibition of KSP prevents the separation of spindle poles during mitosis, leading to the formation of characteristic "monopolar spindles" and arresting cells in mitosis. [1][11] Experimental Protocol: Immunofluorescence Staining
-
Cell Culture: Culture a cancer cell line (e.g., HeLa or a relevant breast cancer line like MDA-MB-468) and treat with Azepamine-M, Ispinesib, and a vehicle control for a duration corresponding to one cell cycle (e.g., 18-24 hours).
-
Fixation and Permeabilization: Fix the cells and permeabilize their membranes.
-
Staining: Stain the cells with an antibody against α-tubulin (to visualize microtubules) and a nuclear stain like DAPI (to visualize DNA).
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the percentage of cells exhibiting the monopolar spindle phenotype in each treatment group. A dose-dependent increase in this phenotype for Azepamine-M would strongly support KSP as the functional target.
Caption: A Self-Validating Workflow for Target Confirmation.
Part 3: Comparative Analysis of KSP Inhibitors
With KSP validated as the target of our hypothetical Azepamine-M, we can now compare its performance characteristics against established KSP inhibitors. This comparative analysis is crucial for understanding the potential advantages and liabilities of a new compound and for positioning it within the therapeutic landscape.
Ispinesib was one of the first potent and specific KSP inhibitors to enter clinical trials. [4][12]While it showed a tolerable safety profile, its efficacy as a monotherapy was limited. [4][12]This has spurred the development of other KSP inhibitors like Filanesib and Litronesib, each with distinct properties.
| Feature | Ispinesib (SB-715992) | Filanesib (ARRY-520) | Litronesib (LY2523355) |
| Primary Target | Kinesin Spindle Protein (KSP/Eg5) | Kinesin Spindle Protein (KSP/Eg5) | Kinesin Spindle Protein (KSP/Eg5) |
| Mechanism of Action | Allosteric, reversible inhibitor; prevents ADP release, stalling KSP on microtubules. [2][10] | Potent KSP inhibitor. [11][13] | Selective Eg5 inhibitor. [14][15] |
| Potency (in vitro) | Ki app: 1.7 nM [10][16] | ATPase IC50: 6 nM [12] | Induces mitotic arrest at ~25 nM. [15] |
| Cellular Effect | Induces mitotic arrest with monopolar spindles, followed by apoptosis. [1][10] | Induces cell cycle block and apoptosis via the mitochondrial pathway. [17] | Causes rapid cell death that requires sustained spindle-assembly checkpoint (SAC) activation. [18] |
| Key Clinical Status | Multiple Phase I/II trials completed; limited monotherapy efficacy. [4][12] | Advanced to Phase III trials, particularly in multiple myeloma. [19] | Phase I trials completed. [14] |
| Reference | [1][2][4][10][12][16] | [11][12][13][17][19] | [14][15][18] |
Expert Insights: The clinical journey of KSP inhibitors highlights a critical lesson: potent target engagement does not always translate to broad clinical success. While Ispinesib validated KSP as a druggable target, later-generation compounds like Filanesib have shown more promise, particularly in hematological malignancies and in combination therapies. [12][19]This underscores the importance of not only identifying and validating the primary target but also understanding the broader biological context, potential resistance mechanisms, and optimal patient populations. The challenges faced by KSP inhibitors have led some to question the validity of KSP as a target in solid tumors, pushing research towards novel strategies like combination therapies. [4]
Conclusion
The process of identifying and validating the target of a novel small molecule is a systematic, multi-faceted endeavor that forms the bedrock of modern drug discovery. By employing a logical sequence of affinity-based or label-free identification methods, followed by rigorous biophysical, biochemical, and cell-based validation assays, researchers can build a robust, data-driven case for a compound's mechanism of action.
As illustrated by our hypothetical investigation of "Azepamine-M" and the real-world case of Ispinesib and its successors, this process is not merely a checklist of experiments. It is an iterative cycle of hypothesis generation and testing that, when executed with scientific integrity, provides the crucial insights needed to advance a promising molecule toward the clinic. The comparative analysis of different molecules acting on the same target reveals the subtle but significant differences that can determine clinical success. This comprehensive understanding is the ultimate goal of target identification and validation, enabling the development of safer, more effective medicines.
References
-
PubChem. 3-(Methylthio)propylamine | C4H11NS | CID 77743. [Link]
-
Taylor & Francis Online. Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. [Link]
-
National Center for Biotechnology Information (PMC). Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. [Link]
-
Taylor & Francis Online. Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. [Link]
-
YouTube. Webinar: Label-free Target Identification to Unleash Drug Discovery. [Link]
-
National Cancer Institute. Definition of ispinesib - NCI Drug Dictionary. [Link]
-
PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine | C10H22N2 | CID 20600700. [Link]
-
National Center for Biotechnology Information (PMC). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. [Link]
-
National Center for Biotechnology Information. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma. [Link]
-
National Center for Biotechnology Information. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. [Link]
-
National Center for Biotechnology Information (PMC). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
PubMed. Mechanism of inhibition of human KSP by ispinesib. [Link]
-
PubMed. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors. [Link]
-
BioSpace. Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. [Link]
-
ACS Publications. Identification of Direct Protein Targets of Small Molecules. [Link]
-
Wikipedia. Filanesib. [Link]
-
Wikipedia. Microscale thermophoresis. [Link]
-
ResearchGate. Three types of ispinesib analogues (2 a–f, 3 a–e and 4 a–f) were.... [Link]
-
ResearchGate. How to identify protein target of small organic molecules?. [Link]
-
Bio-Techne. Kinesin Inhibitors: Small Molecules and Peptides. [Link]
-
Volastra Therapeutics. kif18a inhibitors publications. [Link]
-
PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]
-
ResearchGate. The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind.... [Link]
-
Harvard Medical School. MicroScale Thermophoresis (MST). [Link]
-
AACR Journals. Is the Fate of Clinical Candidate Arry-520 Already Sealed? Predicting Resistance in Eg5–Inhibitor Complexes. [Link]
-
National Center for Biotechnology Information. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program. [Link]
-
PubMed. Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. [Link]
-
PubMed. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells. [Link]
-
YouTube. Biolab Webinar: MicroScale Thermophoresis. [Link]
-
National Center for Biotechnology Information (PMC). Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation. [Link]
-
PubMed. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 7. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Filanesib - Wikipedia [en.wikipedia.org]
- 14. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
A Strategic Guide to Benchmarking the Novel Compound 3-Azepan-1-yl-1-methyl-propylamine Against Established Pharmacological Agents
Abstract
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. This guide introduces "3-Azepan-1-yl-1-methyl-propylamine," a compound of interest due to its unique structural combination of an azepane ring and a substituted propylamine chain. The azepane moiety is a recognized pharmacophore present in numerous FDA-approved drugs, suggesting a potential for biological activity.[1][2] The propylamine backbone is also a common feature in centrally active and antimicrobial agents.[3][4] This document outlines a comprehensive strategy for the synthesis and subsequent pharmacological benchmarking of this novel compound against established drugs. We will explore its potential in two key therapeutic areas: Central Nervous System (CNS) disorders and infectious diseases. This guide provides detailed experimental protocols and a framework for the objective evaluation of its performance, thereby offering a roadmap for its development from a laboratory curiosity to a potential clinical candidate.
Introduction: The Rationale for Investigating 3-Azepan-1-yl-1-methyl-propylamine
The scarcity of information on "3-Azepan-1-yl-1-methyl-propylamine" presents a unique opportunity for novel discovery. Its structure, featuring a seven-membered azepane ring, suggests potential interactions with a variety of biological targets. The presence of a chiral center at the first carbon of the propylamine chain introduces the possibility of stereospecific interactions, a critical consideration in modern drug design.
This guide proposes a dual-pronged investigation into the pharmacological profile of "3-Azepan-1-yl-1-methyl-propylamine":
-
Central Nervous System Activity: The structural analogy to known CNS-active compounds containing piperidine or other cyclic amines warrants an investigation into its potential as a modulator of neurotransmitter systems.[5][6][7]
-
Antimicrobial Activity: The lipophilic nature of the azepane ring combined with the cationic amine group at physiological pH suggests a potential for disruption of microbial membranes, a mechanism of action for some antimicrobial agents.
To rigorously assess its potential, "3-Azepan-1-yl-1-methyl-propylamine" will be benchmarked against well-characterized drugs in each of these therapeutic areas.
Proposed Synthesis of 3-Azepan-1-yl-1-methyl-propylamine
A plausible synthetic route for "3-Azepan-1-yl-1-methyl-propylamine" can be conceptualized through a multi-step process, as outlined below. This proposed synthesis is based on established organic chemistry principles for the formation of similar amine derivatives.
Caption: Proposed synthetic pathway for 3-Azepan-1-yl-1-methyl-propylamine.
Benchmarking Strategy I: Central Nervous System Activity
Rationale and Benchmark Selection
The structural similarity of the azepane-propylamine scaffold to known dopaminergic and serotonergic modulators suggests a potential for CNS activity. Therefore, we propose to benchmark "3-Azepan-1-yl-1-methyl-propylamine" against two established CNS drugs:
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.
-
Haloperidol: A typical antipsychotic that acts as a dopamine D2 receptor antagonist.
In Vitro CNS Assays
A battery of in vitro assays will be conducted to determine the compound's primary pharmacological profile and potential mechanism of action within the CNS.
Table 1: Proposed In Vitro CNS Assays
| Assay | Objective | Experimental System | Benchmark Drugs |
| Receptor Binding Assays | To determine the binding affinity for key CNS receptors (Dopamine D1-D5, Serotonin 5-HT1A, 5-HT2A, etc.) | Radioligand binding assays with cell membranes expressing the target receptors | Sertraline, Haloperidol |
| Neurotransmitter Reuptake Assays | To assess the inhibition of neurotransmitter reuptake (dopamine, serotonin, norepinephrine) | Synaptosomal preparations from rat brain tissue | Sertraline |
| In Vitro Blood-Brain Barrier (BBB) Permeability Assay | To evaluate the potential of the compound to cross the BBB | Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2, MDCK-MDR1)[8][9][10] | Sertraline, Haloperidol |
| Cytotoxicity Assay | To assess the potential for neuronal toxicity | Human neuroblastoma cell line (e.g., SH-SY5Y) using an MTT assay | Sertraline, Haloperidol |
Experimental Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Preparation of Donor Solution: The test compound ("3-Azepan-1-yl-1-methyl-propylamine") and benchmark drugs are dissolved in a phosphate-buffered saline (PBS) solution at a known concentration.
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with PBS.
-
The lipid-coated filter plate is placed on top of the acceptor plate.
-
The donor solutions are added to the filter plate wells.
-
The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:
-
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
-
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Caption: Workflow for the in vitro Blood-Brain Barrier permeability assay.
Benchmarking Strategy II: Antimicrobial Activity
Rationale and Benchmark Selection
The structural features of "3-Azepan-1-yl-1-methyl-propylamine," including a lipophilic cyclic amine and a primary amine, suggest potential for antimicrobial activity. To evaluate this, we will benchmark it against two broad-spectrum antibiotics:
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase.
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis.
In Vitro Antimicrobial Assays
A series of standardized in vitro assays will be employed to determine the antimicrobial spectrum and potency of the test compound.
Table 2: Proposed In Vitro Antimicrobial Assays
| Assay | Objective | Experimental System | Benchmark Drugs |
| Broth Microdilution Assay | To determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria | Standard bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae) in Mueller-Hinton broth | Ciprofloxacin, Gentamicin |
| Minimum Bactericidal Concentration (MBC) Assay | To determine the minimum concentration required to kill the bacteria | Sub-culturing from the MIC assay onto agar plates | Ciprofloxacin, Gentamicin |
| Time-Kill Kinetic Assay | To assess the rate of bacterial killing over time | Time-course sampling and colony counting after exposure to the compound | Ciprofloxacin, Gentamicin |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Preparation of Compound Dilutions: A two-fold serial dilution of "3-Azepan-1-yl-1-methyl-propylamine" and the benchmark antibiotics is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation and Interpretation
The experimental data will be compiled and presented in a clear and concise format to facilitate a direct comparison between "3-Azepan-1-yl-1-methyl-propylamine" and the benchmark drugs.
Table 3: Hypothetical Comparative Data for CNS Activity
| Compound | D2 Receptor Binding Affinity (Ki, nM) | 5-HT Reuptake Inhibition (IC50, nM) | BBB Permeability (Pe, 10^-6 cm/s) |
| 3-Azepan-1-yl-1-methyl-propylamine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Sertraline | >1000 | 0.7 | 5.2 |
| Haloperidol | 1.2 | >1000 | 6.8 |
Table 4: Hypothetical Comparative Data for Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| 3-Azepan-1-yl-1-methyl-propylamine | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin | 0.5 | 0.015 |
| Gentamicin | 0.25 | 0.5 |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of the novel compound "3-Azepan-1-yl-1-methyl-propylamine." The proposed experimental plan will elucidate its potential pharmacological activities in the realms of CNS disorders and infectious diseases. The direct comparison with established drugs will provide a clear context for its potency, selectivity, and potential therapeutic advantages. The successful execution of this research plan will be a critical first step in determining the future developmental trajectory of this promising new chemical entity.
References
- Di, L., & Kerns, E. H. (2016).
-
Wikipedia. (n.d.). Azepane. Retrieved from [Link]
-
PubMed. (1994). Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
PubMed. (1995). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
PubMed. (2021). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Retrieved from [Link]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
-
MDPI. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Propylamine – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Models of CNS Barriers. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
- Google Patents. (n.d.). Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine.
-
Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
PubMed. (2007). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]
-
PubMed. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Retrieved from [Link]
- Google Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
-
ResearchGate. (2012). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylpropylamine. Retrieved from [Link]
Sources
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Enantiomeric Separation and Activity Comparison of 3-Azepan-1-yl-1-methyl-propylamine
For researchers, medicinal chemists, and drug development professionals, understanding the stereochemical nuances of a bioactive molecule is paramount. The spatial arrangement of atoms in a chiral molecule can lead to significant differences in its pharmacological and toxicological properties.[1][2] This guide provides an in-depth, technical framework for the enantiomeric separation and comparative biological evaluation of 3-Azepan-1-yl-1-methyl-propylamine, a chiral primary amine with potential therapeutic applications. While specific experimental data for this compound is not publicly available, this guide synthesizes established methodologies for chiral amines to provide a robust, actionable strategy for its characterization.
The Imperative of Chirality in Drug Development
Chiral compounds, like 3-Azepan-1-yl-1-methyl-propylamine, exist as enantiomers – non-superimposable mirror images. Within a biological system, which is itself chiral, these enantiomers can interact differently with receptors, enzymes, and other macromolecules.[2][3] This stereoselectivity can manifest in variations in absorption, distribution, metabolism, and excretion (ADME), as well as in the desired therapeutic effect and off-target toxicities.[1][4] Consequently, regulatory bodies often require the characterization of individual enantiomers.[5] One enantiomer may be the active agent (eutomer), while the other could be less active, inactive, or even contribute to adverse effects (distomer).[6]
Part 1: Enantiomeric Separation Strategies
The first critical step is to resolve the racemic mixture of 3-Azepan-1-yl-1-methyl-propylamine into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.[7][8]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for enantioseparation.[9] The choice of the chiral stationary phase and mobile phase is crucial for achieving successful resolution.
Chiral Stationary Phase (CSP) Selection
For primary amines, polysaccharide-based CSPs are often the first choice due to their broad applicability.[10]
-
Recommended CSPs:
-
Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H
-
Amylose-based: Chiralpak® AD-H, Chiralpak® AS-H, Chiralpak® IA, Chiralpak® IE[10]
-
The selection of the specific CSP often involves an initial screening process with a small set of columns to identify the one that provides the best selectivity.
Mobile Phase Optimization
The mobile phase composition significantly influences the separation. For chiral primary amines, both normal-phase and polar organic modes can be effective.
-
Normal-Phase Mode: Typically uses a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol).
-
Polar Organic Mode: Employs polar organic solvents like acetonitrile and methanol.[11]
To improve peak shape and enhance resolution for basic compounds like amines, the addition of acidic or basic additives to the mobile phase is often necessary.[9][11]
-
Acidic Additives: Trifluoroacetic acid (TFA), methanesulfonic acid (MSA), or ethanesulfonic acid (ESA) can be highly effective.[9][12]
-
Basic Additives: Diethylamine (DEA) or triethylamine (TEA) are commonly used.
Hypothetical HPLC Protocol for Enantioseparation
Caption: Workflow for Chiral HPLC Separation.
Step-by-Step Protocol:
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.
Rationale: The polysaccharide-based CSP provides a chiral environment for differential interaction with the enantiomers. The normal-phase mobile phase is a common starting point for these columns. DEA is added to the mobile phase to minimize peak tailing by competing with the basic amine for active sites on the silica support.
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, offering faster separations, lower solvent consumption, and often improved peak shapes for basic compounds.[8][13][14]
SFC Advantages for Chiral Amine Separation
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[14]
-
Green Chemistry: SFC primarily uses compressed CO2 as the main mobile phase component, reducing organic solvent waste.[14]
-
Improved Peak Shape: SFC can often provide better peak symmetry for basic analytes compared to normal-phase HPLC.[8]
Hypothetical SFC Protocol for Enantioseparation
Caption: Workflow for Chiral SFC Separation.
Step-by-Step Protocol:
-
Column: LARIHC™ CF6-P (a cyclofructan-based CSP) (4.6 x 250 mm, 5 µm)
-
Mobile Phase: CO2/Methanol with 0.2% Triethylamine (gradient elution)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic mixture in methanol to a concentration of 1 mg/mL.
Rationale: Cyclofructan-based CSPs have shown excellent performance for the separation of primary amines in SFC.[11][13] The use of a basic additive like triethylamine in the methanol co-solvent is crucial for achieving good peak shapes.
Method 3: Indirect Separation via Chiral Derivatization
If direct chromatographic methods are challenging, an alternative is to react the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) stationary phase.
-
Common Chiral Derivatizing Agents for Amines:
Following separation, the derivatizing group must be cleaved to recover the pure enantiomers, which adds extra steps to the process.
Part 2: Comparative Biological Activity Assessment
Once the enantiomers are separated and their purity is confirmed, the next step is to compare their biological activities. This typically involves a tiered approach, starting with target binding and progressing to functional cellular assays.
Tier 1: Receptor Binding Assays
Receptor binding assays are used to determine the affinity of each enantiomer for its putative biological target.[17] These assays are crucial for understanding the initial interaction that triggers a biological response.
Hypothetical Receptor Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of the R- and S-enantiomers of 3-Azepan-1-yl-1-methyl-propylamine for a target receptor (e.g., a G-protein coupled receptor).
Method: Competitive radioligand binding assay.[18][19]
Materials:
-
Cell membranes expressing the target receptor.
-
A radiolabeled ligand known to bind to the target receptor (e.g., [3H]-ligand).
-
R- and S-enantiomers of 3-Azepan-1-yl-1-methyl-propylamine.
-
Assay buffer.
-
Glass fiber filter mats.
-
Scintillation cocktail and a scintillation counter.
Step-by-Step Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of either the R- or S-enantiomer.
-
Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Expected Data and Interpretation
| Compound | IC50 (nM) | Ki (nM) |
| R-enantiomer | 15 | 7.2 |
| S-enantiomer | 850 | 408 |
Interpretation: In this hypothetical example, the R-enantiomer has a significantly lower Ki value, indicating a much higher binding affinity for the target receptor compared to the S-enantiomer. This suggests that the R-enantiomer is likely the more potent of the two.
Tier 2: Cell-Based Functional Assays
While binding assays measure affinity, functional assays measure the biological response elicited by the compound.[20] These assays are essential for determining whether an enantiomer acts as an agonist, antagonist, or has no effect on the target's activity.
Hypothetical Functional Assay Protocol
Objective: To determine the functional potency and efficacy of the R- and S-enantiomers at the target receptor.
Method: A cell-based assay that measures a downstream signaling event (e.g., cAMP accumulation for a Gs-coupled GPCR).
Materials:
-
A cell line stably expressing the target receptor.
-
Assay medium.
-
R- and S-enantiomers of 3-Azepan-1-yl-1-methyl-propylamine.
-
A known agonist for the target receptor.
-
A commercial cAMP assay kit.
Step-by-Step Protocol:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with increasing concentrations of either the R- or S-enantiomer. To test for antagonistic activity, co-incubate the enantiomers with a fixed concentration of a known agonist.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the enantiomer concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Expected Data and Interpretation
| Compound | EC50 (nM) | Emax (% of control agonist) |
| R-enantiomer | 50 | 95% |
| S-enantiomer | >10,000 | Not determinable |
Interpretation: The hypothetical data suggests that the R-enantiomer is a potent agonist at the target receptor, with an EC50 of 50 nM and an efficacy (Emax) similar to the control agonist. The S-enantiomer shows no significant agonist activity at the concentrations tested. This functional data, combined with the binding data, strongly indicates that the biological activity of the racemic mixture is primarily due to the R-enantiomer.
Conclusion
The enantiomeric separation and comparative bioactivity assessment of chiral molecules like 3-Azepan-1-yl-1-methyl-propylamine are fundamental to modern drug discovery and development. By employing systematic chromatographic screening with HPLC and SFC, researchers can efficiently resolve the enantiomers. Subsequent characterization through a tiered approach of binding and functional assays allows for a comprehensive understanding of each enantiomer's pharmacological profile. This rigorous, data-driven approach is essential for identifying the optimal enantiomer for further development and ensuring the safety and efficacy of new therapeutic agents.
References
-
de la Torre, X., Botrè, F., & Rossum, J. V. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceuticals, 15(7), 817. [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-204. [Link]
-
El-Bastawissy, M. F., Helmy, R. M., & Sundby, E. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Samee, K., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 42-51. [Link]
-
Welch, C. J., Biba, M., & Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
MDPI. (2023). Functional Polymeric Membranes with Antioxidant Properties for the Colorimetric Detection of Amines. MDPI.com. [Link]
-
Regalado, E. L., & Welch, C. J. (2013). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
de Jong, L. A. A., Uges, D. R. A., Franke, J. P., & Bischoff, R. (2005). Receptor-ligand binding assays: technologies and applications. Journal of Chromatography B, 829(1-2), 1-25. [Link]
-
Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereoselectivity in Drug Action and Disposition: An Overview. ResearchGate. [Link]
-
Kim, J. H., Lee, S. H., & Kim, K. R. (2012). Visual detection of biogenic monoamines based on amine oxidase–peroxidase coupling reaction using ascorbic acid as H2O2 scavenger. Food Science and Biotechnology, 21(5), 1497-1502. [Link]
-
Stringham, R. W. (2009). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Fan, M., & Li, X. (2016). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 6(4), 219-225. [Link]
-
Latorre-Moratalla, M. L., Bover-Cid, S., & Veciana-Nogués, M. T. (2017). Bioactive amines in soy sauce: Validation of method, occurrence and potential health effects. Food Chemistry, 228, 10-17. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.com. [Link]
-
Nováková, L., & Chrenková, L. (2020). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 50(1), 1-17. [Link]
-
Deranged Physiology. (2024). Enantiomerism. derangedphysiology.com. [Link]
-
MDPI. (2024). Enhanced Cell Adhesion on Biofunctionalized Ti6Al4V Alloy: Immobilization of Proteins and Biomass from Spirulina platensis Microalgae. MDPI.com. [Link]
-
Singh, S., & Sharma, P. (2020). Stereochemistry in Drug Action. ResearchGate. [Link]
-
Asfaw, A. A., & Lema, A. B. (2024). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Heliyon, 10(5), e26938. [Link]
-
Gower, A. J., & Marriott, A. S. (1990). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia.org. [Link]
-
SAIEDUPHARMAA. (2020, June 14). Enantioselectivity in ADME of Drugs (Stereochemistry and Drug Action) #saiedupharmaa [Video]. YouTube. [Link]
-
Mádravas, C., & Sarbu, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7357. [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative-biolabs.com. [Link]
-
de Jong, L. A. A., Uges, D. R. A., Franke, J. P., & Bischoff, R. (2005). Receptor–ligand binding assays: Technologies and Applications. ResearchGate. [Link]
Sources
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Functional Polymeric Membranes with Antioxidant Properties for the Colorimetric Detection of Amines [mdpi.com]
A Comprehensive Guide to the Cross-Reactivity Profiling of 3-(Azepan-1-yl)-N-methylpropan-1-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and potential for adverse effects. This guide provides an in-depth, technically-focused comparison of the cross-reactivity profile of the compound 3-(Azepan-1-yl)-N-methylpropan-1-amine . We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis with relevant alternative compounds. This document is structured to offer actionable insights and a robust framework for your own in-house selectivity profiling campaigns.
Part 1: Introduction to 3-(Azepan-1-yl)-N-methylpropan-1-amine and the Imperative of Cross-Reactivity Profiling
Chemical Identity and Structural Features of 3-(Azepan-1-yl)-N-methylpropan-1-amine
3-(Azepan-1-yl)-N-methylpropan-1-amine is a small molecule characterized by a saturated seven-membered azepane ring linked via a propyl chain to a secondary methylamine. The presence of two nitrogen atoms, one tertiary within the azepane ring and one secondary in the side chain, confers basic properties to the molecule, making it likely to be protonated at physiological pH. These structural motifs are prevalent in a variety of biologically active compounds, suggesting a potential for interaction with multiple protein targets.
Rationale for Cross-Reactivity Profiling in Drug Discovery
Early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery.[1][2][3] It allows for the early identification of off-target interactions that could lead to undesirable side effects or toxicity.[4][5] Conversely, identifying additional targets may open avenues for drug repositioning or understanding polypharmacological effects that could be therapeutically beneficial. A thorough understanding of a compound's selectivity is, therefore, not just a regulatory requirement but a critical step in de-risking a drug development program and building a comprehensive safety profile.[3]
Putative Target Classes based on Structural Analogy
The structural features of 3-(Azepan-1-yl)-N-methylpropan-1-amine suggest potential interactions with several classes of proteins:
-
Sigma (σ) Receptors: The azepane moiety is a common scaffold in high-affinity sigma receptor ligands.[3][6][7] Both σ1 and σ2 receptors are therefore high-priority targets for investigation.
-
Muscarinic Acetylcholine Receptors (mAChRs): The tertiary amine within the azepane ring and the overall structure bear resemblance to known muscarinic receptor antagonists.[8][9]
-
Monoamine Transporters: The N-methylpropanamine substructure is found in various inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][10]
Part 2: Strategic Selection of Comparator Compounds
To provide context to the cross-reactivity data of 3-(Azepan-1-yl)-N-methylpropan-1-amine, it is essential to benchmark its activity against well-characterized compounds. The choice of comparators should be guided by their known selectivity profiles for the putative target classes.
Table 1: Recommended Comparator Compounds for Profiling
| Comparator Compound | Primary Target(s) | Rationale for Inclusion |
| Haloperidol | Dopamine D2 Receptor, Sigma Receptors | A well-characterized antipsychotic with high affinity for both D2 and sigma receptors, serving as a reference for these target classes. |
| Atropine | Muscarinic Acetylcholine Receptors (non-selective) | A classic non-selective muscarinic antagonist to benchmark activity across all mAChR subtypes.[4] |
| GBR-12909 | Dopamine Transporter (DAT) | A potent and selective DAT inhibitor to serve as a positive control for this transporter. |
| Desipramine | Norepinephrine Transporter (NET) | A tricyclic antidepressant with high selectivity for NET, useful for assessing off-target activity at this transporter. |
| Sertraline | Serotonin Transporter (SERT) | A selective serotonin reuptake inhibitor (SSRI) to evaluate potential interactions with the serotonin transporter. |
Part 3: Tiered Experimental Approach to Cross-Reactivity Profiling
A tiered or phased approach to cross-reactivity profiling is both efficient and scientifically sound. It begins with a broad screen to identify potential off-target interactions, followed by more focused functional assays to confirm and characterize these "hits."
Caption: Simplified signaling pathway for a Gq-coupled GPCR leading to calcium release.
Protocol for cAMP Functional Assay (for Gs- or Gi-coupled GPCRs)
Objective: To determine the functional activity of test compounds at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the Gs- or Gi-coupled receptor of interest.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Assay buffer.
-
Test compounds and a known agonist/antagonist.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (to stimulate adenylyl cyclase in Gi antagonist mode).
-
Microplates compatible with the detection kit.
Procedure:
-
Plate the cells in microplates.
-
Pre-treat the cells with a PDE inhibitor.
-
For Gs agonist mode: Add serial dilutions of the test compound and incubate.
-
For Gs antagonist mode: Pre-incubate with serial dilutions of the test compound, then add a known Gs agonist at its EC80.
-
For Gi agonist mode: Add serial dilutions of the test compound along with forskolin.
-
For Gi antagonist mode: Pre-incubate with serial dilutions of the test compound, then add a known Gi agonist at its EC80 in the presence of forskolin.
-
Lyse the cells and measure the cAMP levels using the chosen detection kit according to the manufacturer's protocol.
-
Generate concentration-response curves and determine EC50 or IC50 values.
Part 5: Data Analysis, Interpretation, and Visualization
Analysis of Binding Affinity Data (Ki values)
The Ki value represents the equilibrium dissociation constant for the binding of the compound to the receptor and is a measure of its binding affinity. Lower Ki values indicate higher affinity.
Analysis of Functional Assay Data (EC50/IC50 values)
The EC50 (half maximal effective concentration) for an agonist and the IC50 (half maximal inhibitory concentration) for an antagonist are measures of the compound's functional potency.
Comparative Data Visualization
The following tables present hypothetical data for the cross-reactivity profiling of 3-(Azepan-1-yl)-N-methylpropan-1-amine against a selection of targets, in comparison to the reference compounds.
Table 2: Hypothetical Binding Affinities (Ki, nM) from Radioligand Binding Assays
| Target | 3-(Azepan-1-yl)-N-methylpropan-1-amine | Haloperidol | Atropine | GBR-12909 | Desipramine | Sertraline |
| Sigma-1 | 85 | 3 | >10,000 | >10,000 | 250 | >10,000 |
| Sigma-2 | 120 | 15 | >10,000 | >10,000 | 400 | >10,000 |
| M1 mAChR | 550 | >10,000 | 1.2 | >10,000 | >10,000 | >10,000 |
| M2 mAChR | 480 | >10,000 | 0.8 | >10,000 | >10,000 | >10,000 |
| M3 mAChR | 620 | >10,000 | 1.5 | >10,000 | >10,000 | >10,000 |
| Dopamine Transporter (DAT) | 250 | 1,500 | >10,000 | 5 | >10,000 | 800 |
| Norepinephrine Transporter (NET) | 1,800 | >10,000 | >10,000 | 500 | 2 | 1,200 |
| Serotonin Transporter (SERT) | >10,000 | >10,000 | >10,000 | 800 | 50 | 0.5 |
| Dopamine D2 Receptor | 950 | 1 | >10,000 | 2,000 | >10,000 | >10,000 |
Table 3: Hypothetical Functional Data (IC50, nM) from Cellular Assays
| Target | Assay Type | 3-(Azepan-1-yl)-N-methylpropan-1-amine | Haloperidol | Atropine | GBR-12909 |
| M1 mAChR | Calcium Flux (Antagonist) | 750 | >10,000 | 2.1 | >10,000 |
| Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | 320 | 1,800 | >10,000 | 8 |
| Sigma-1 | (Specific functional assay) | 110 (Antagonist) | 5 (Antagonist) | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
Based on this hypothetical data, 3-(Azepan-1-yl)-N-methylpropan-1-amine displays a polypharmacological profile with the highest affinity for sigma receptors, followed by moderate affinity for the dopamine transporter and muscarinic receptors. It shows significantly lower affinity for NET, SERT, and the D2 receptor compared to the selective reference compounds. The functional data suggest it acts as an antagonist at the sigma-1 and M1 receptors and as an inhibitor of the dopamine transporter.
Part 6: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the cross-reactivity profiling of 3-(Azepan-1-yl)-N-methylpropan-1-amine. The proposed tiered strategy, from broad panel screening to focused functional assays, provides a robust framework for characterizing the selectivity of this and other novel chemical entities. The hypothetical data presented illustrate a plausible polypharmacological profile, highlighting the importance of such studies in modern drug development.
Future work would involve conducting these experiments to generate real data, followed by in vivo studies to assess the physiological consequences of the observed in vitro profile. A thorough understanding of the cross-reactivity of 3-(Azepan-1-yl)-N-methylpropan-1-amine will be crucial in guiding its further development and potential therapeutic applications.
Part 7: References
-
Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 17(9-10), 483–491. [Link]
-
Eglen, R. M., & Reisine, T. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-189. [Link]
-
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
-
Zou, L. B., Wang, C., & Li, Y. G. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 64(12), 7956–7980. [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
O'Brien, P. J., & Chan, K. (2006). opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem. Drug metabolism and disposition: the biological fate of chemicals, 34(11), 1904–1912. [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
-
Del Bello, F., Giannella, M., Giorgioni, G., Piergentili, A., Quaglia, W., & Mammana, M. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS chemical neuroscience, 12(20), 3848–3860. [Link]
-
Dwoskin, L. P., Crooks, P. A., & Teng, L. H. (2001). N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices. The Journal of pharmacology and experimental therapeutics, 298(1), 247–257. [Link]
-
ChemPartner. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. [Link]
-
Integral Molecular. (2021). Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Kunz, R. K., & Berg, K. A. (2010). Multi-pathway cellular analysis of compound selectivity. Molecular bioSystems, 6(10), 1968–1977. [Link]
-
Ninja Nerd. (2022). Autonomic Pharmacology | Muscarinic Antagonists. [Link]
-
Isenegger, P. G., Gjinovci, A., & Carreira, E. M. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of medicinal chemistry, 64(22), 16499–16508. [Link]
-
Prezzavento, O., Campisi, A., & Ronsisvalle, S. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules (Basel, Switzerland), 25(11), 2633. [Link]
-
Haga, K., Kruse, A. C., & Asada, H. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547–551. [Link]
-
Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]
-
PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. [Link]
Sources
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 3-Azepan-1-yl-1-methyl-propylamine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Azepan-1-yl-1-methyl-propylamine (CAS No. 876716-37-9), a substituted propylamine. Our focus is on ensuring the safety of laboratory personnel and minimizing environmental impact through a scientifically grounded, step-by-step approach.
Understanding the Hazard Profile: Why Special Disposal is Crucial
While a complete, publicly available Safety Data Sheet (SDS) for 3-Azepan-1-yl-1-methyl-propylamine is not readily found, its chemical structure as a substituted aliphatic amine allows for an expert assessment of its likely hazard profile. Aliphatic amines are a class of compounds known for their potential to be corrosive, toxic, and environmentally harmful.[1][2] Structurally similar compounds, such as 3-(azepan-1-yl)propan-1-amine, are classified as harmful if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[3][4]
Therefore, it is imperative to handle 3-Azepan-1-yl-1-methyl-propylamine as a hazardous substance. The primary hazards associated with this class of compounds include:
-
Corrosivity: Amines are basic and can cause severe burns to skin and eyes upon contact.[2]
-
Toxicity: Exposure through inhalation, ingestion, or skin absorption may lead to adverse health effects.[1]
-
Environmental Hazard: Many amines are toxic to aquatic life, and their release into the environment must be prevented.
Upon thermal decomposition, this compound may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Pre-Disposal: Immediate Safety and Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with safe handling and meticulous segregation at the point of generation.
Personal Protective Equipment (PPE)
When handling 3-Azepan-1-yl-1-methyl-propylamine, whether in its pure form or as a waste product, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Provides a robust barrier against skin contact and potential corrosion. |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause severe eye damage. |
| Lab Coat | Chemically resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. Respirator may be needed for spills. | Prevents inhalation of potentially toxic vapors. The specific type of respirator should be determined by a safety professional based on potential exposure levels. |
Waste Segregation: The First Line of Defense
Never mix 3-Azepan-1-yl-1-methyl-propylamine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.
Experimental Workflow: Waste Segregation
Caption: Waste segregation workflow for 3-Azepan-1-yl-1-methyl-propylamine.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe accumulation, storage, and disposal of 3-Azepan-1-yl-1-methyl-propylamine waste.
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container. Avoid metal containers, as corrosive amines can react with them. The container must have a secure, leak-proof screw cap.
-
Proper Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Azepan-1-yl-1-methyl-propylamine"
-
The primary hazards: "Corrosive, Toxic"
-
The date accumulation started.
-
The name of the principal investigator or lab manager.
-
Step 2: Waste Accumulation
-
Liquid Waste: Carefully pour liquid waste containing 3-Azepan-1-yl-1-methyl-propylamine into the designated container using a funnel. Perform this action inside a chemical fume hood.
-
Solid Waste: Contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) should be placed in a separate, clearly labeled solid hazardous waste container. Do not place solids in a liquid waste container.
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors into the laboratory atmosphere.
Step 3: In-Lab Storage
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills. The secondary container must be large enough to hold the entire volume of the primary container.
-
Segregation from Incompatibles: Store the amine waste away from incompatible materials, especially acids and strong oxidizing agents. The reaction between amines and acids is exothermic and can be violent.
Logical Relationship: Safe Waste Storage
Caption: Key principles for the safe in-lab storage of amine waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full, or if it has been in accumulation for a set period (often 90 days, but check your institutional policy), contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide your EHS department with all necessary information about the waste, including its composition and volume.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company.[6] The ultimate disposal method will likely be high-temperature incineration at a permitted facility, which is the standard procedure for many organic chemical wastes.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: If safe to do so, close the sash of the fume hood or the door to the lab to contain vapors.
-
Report: Immediately notify your laboratory supervisor and your institution's EHS department.
-
Do Not Clean Large Spills: Only personnel trained in hazardous spill response should clean up spills. Await their arrival and provide them with information about the spilled material.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental responsibility. The principles of understanding the hazard, segregating waste, and following established protocols are fundamental to the safe management of all laboratory chemicals.
References
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
- 1. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 2. ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. achmem.com [achmem.com]
- 4. 3-(azepan-1-yl)propan-1-amine | 3437-33-0 [sigmaaldrich.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
